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  • Product: 3-Amino-4-methyl-5-nitrobenzoic acid
  • CAS: 54591-62-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 3-Amino-4-methyl-5-nitrobenzoic Acid

Introduction 3-Amino-4-methyl-5-nitrobenzoic acid is an aromatic carboxylic acid derivative featuring amino, methyl, and nitro functional groups. These characteristics make it a valuable building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-methyl-5-nitrobenzoic acid is an aromatic carboxylic acid derivative featuring amino, methyl, and nitro functional groups. These characteristics make it a valuable building block in the synthesis of more complex molecules, including dyes and pharmaceuticals.[1] As with any compound intended for use in drug development and other high-purity applications, rigorous analytical characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for the identification, quantification, and structural elucidation of such small molecules.[2]

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-amino-4-methyl-5-nitrobenzoic acid. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols. We will delve into the causality behind experimental choices, from ionization methods to fragmentation analysis, ensuring a robust and reliable analytical workflow.

Physicochemical Properties: The Foundation for MS Method Development

A thorough understanding of a molecule's physicochemical properties is the critical first step in developing a successful mass spectrometry method. These properties dictate the optimal choices for sample preparation, chromatography, and ionization.

PropertyValueSignificance for Mass Spectrometry
Molecular Formula C₈H₈N₂O₄Determines the exact mass of the molecule.
Average Molecular Weight 196.16 g/mol Used for calculating concentrations and for low-resolution MS.
Monoisotopic Mass 196.04840674 DaThe exact mass of the most abundant isotopes; crucial for high-resolution mass spectrometry (HRMS) for unambiguous formula determination.[3]
Key Functional Groups Carboxylic Acid (-COOH), Amino (-NH₂), Nitro (-NO₂)The carboxylic acid group is acidic and readily deprotonates, making negative ion mode a primary choice. The amino group is basic and can be protonated for positive ion mode analysis.
Predicted pKa ~3.5 (for -COOH)The low pKa of the carboxylic acid group confirms its tendency to be deprotonated in typical reversed-phase LC mobile phases, favoring negative ion ESI.[4]

Data sourced from PubChem CID 459003.[3]

Ionization & Mass Analysis: Generating and Detecting the Analyte

The goal of the ion source is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation. For a polar, multifunctional molecule like 3-amino-4-methyl-5-nitrobenzoic acid, Electrospray Ionization (ESI) is the premier choice.

Choosing the Right Ionization Mode: Negative vs. Positive ESI

The structure of 3-amino-4-methyl-5-nitrobenzoic acid contains both an acidic carboxylic acid group and a basic amino group. This makes both positive and negative ionization modes theoretically possible.

  • Negative Ion Mode (Recommended): The carboxylic acid is the most ionizable functional group. It readily loses a proton (deprotonates) to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient, especially with mobile phases at a pH > pKa. Studies on similar nitrobenzoic acids consistently show intense signals for the [M-H]⁻ anion in negative ESI mode.[5][6] This high ionization efficiency translates directly to superior sensitivity.

  • Positive Ion Mode: The amino group can accept a proton to form an [M+H]⁺ ion. However, the presence of the electron-withdrawing nitro and carboxyl groups on the aromatic ring reduces the basicity of the amino group, making protonation less favorable compared to the deprotonation of the carboxylic acid. Therefore, lower sensitivity is generally expected in positive ion mode.

Causality: The choice of negative ion mode is a direct consequence of the molecule's acidic nature. The carboxyl group's propensity to deprotonate provides a more efficient and reliable ionization pathway than protonating the less basic amino group, leading to a stronger signal and lower limits of detection.

Fragmentation Analysis: Deconstructing the Molecule for Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the analyte's identity. In this process, the precursor ion (the deprotonated molecule, [M-H]⁻ at m/z 195.04) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For aminonitrobenzoic acids, fragmentation in negative ion mode is often characterized by losses of small, stable molecules.[7]

Predicted Fragmentation Pathway for [M-H]⁻ of 3-Amino-4-methyl-5-nitrobenzoic acid (m/z 195.04):

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFormula of LossInterpretation
195.04177.03H₂O (18 Da)H₂OLoss of a water molecule, likely involving the carboxylic acid proton and an ortho amino group hydrogen.
195.04151.05CO₂ (44 Da)CO₂Decarboxylation: The characteristic loss of the carboxyl group as carbon dioxide is a very common fragmentation pathway for benzoic acids.[7]
195.04149.02NO₂ (46 Da)NO₂Loss of the nitro group.
151.05105.03NO₂ (46 Da)NO₂Subsequent loss of the nitro group from the decarboxylated fragment.

Expert Insight: The most anticipated and structurally informative fragmentation is the loss of CO₂ (m/z 195.04 → 151.05). This decarboxylation is a high-probability event for ionized benzoic acids and serves as a strong diagnostic marker.[7] Observing this transition in a Multiple Reaction Monitoring (MRM) experiment would provide excellent selectivity and sensitivity for quantification.

G cluster_0 Predicted ESI-MS/MS Fragmentation parent [M-H]⁻ m/z 195.04 frag1 [M-H-CO₂]⁻ m/z 151.05 parent->frag1 - CO₂ frag2 [M-H-NO₂]⁻ m/z 149.02 parent->frag2 - NO₂ frag3 [M-H-H₂O]⁻ m/z 177.03 parent->frag3 - H₂O frag4 [M-H-CO₂-NO₂]⁻ m/z 105.03 frag1->frag4 - NO₂

Caption: Predicted fragmentation of 3-amino-4-methyl-5-nitrobenzoic acid.

Experimental Protocols: A Step-by-Step Guide

This section provides a robust starting point for LC-MS/MS method development. All protocols are designed to be self-validating through the inclusion of quality control checks.

Protocol 1: Sample Preparation and Calibration Standards

Objective: To prepare the analyte in a solvent compatible with reversed-phase LC-MS and to create a calibration curve for quantification.

Materials:

  • 3-Amino-4-methyl-5-nitrobenzoic acid reference standard

  • Methanol (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Acetate (LC-MS Grade)

  • Calibrated analytical balance, volumetric flasks, and pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard. Dissolve in methanol in a 10 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution into 9.9 mL of 50:50 Methanol:Water. This serves as the top standard for the calibration curve.

  • Serial Dilutions: Perform a series of 1:1 or 1:10 dilutions from the Working Stock Solution using 50:50 Methanol:Water to create a calibration curve (e.g., 10, 5, 1, 0.5, 0.1, 0.05, 0.01 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure accuracy and reproducibility.

  • Blank Sample: Use the dilution solvent (50:50 Methanol:Water) as a blank to check for system contamination.

Trustworthiness Check: The independently prepared QC samples validate the accuracy of the calibration curve. The blank ensures that no carryover or system contamination is affecting the results.

Protocol 2: LC-MS/MS Method Development

Objective: To develop a selective and sensitive LC-MS/MS method for the detection and quantification of the analyte.

Instrumentation:

  • HPLC or UPLC system

  • Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.[2]

Workflow Diagram:

G A Sample Prep B LC Separation A->B C ESI Source (Negative Mode) B->C D MS1 Scan (Confirm m/z 195.04) C->D E MS/MS Fragmentation (Optimize CE) D->E F Data Acquisition (MRM or HRMS) E->F G Quantification F->G

Caption: General workflow for LC-MS/MS analysis.

Step-by-Step Method:

  • Initial LC Conditions: A standard approach for small polar molecules is a good starting point.[8]

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 5 mM Ammonium Acetate

    • Mobile Phase B: Methanol + 5 mM Ammonium Acetate

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

  • MS Tuning and Optimization (Infusion):

    • Directly infuse a 1 µg/mL standard solution into the mass spectrometer.

    • Operate in Negative Ion Mode .

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal for the [M-H]⁻ precursor ion at m/z 195.04.

    • Perform an MS/MS scan on the precursor ion. Vary the collision energy (CE) to find the optimal energy that produces the most abundant and stable fragment ions (e.g., m/z 151.05 from CO₂ loss).

  • LC-MS Analysis and Refinement:

    • Inject the 1 µg/mL standard using the LC method.

    • Confirm the retention time of the analyte. Adjust the LC gradient if necessary to achieve a sharp peak with a retention time between 2-4 minutes.[8]

    • For Quantification (Triple Quadrupole): Set up an MRM method.

      • Transition 1 (Quantifier): 195.04 → 151.05 (Loss of CO₂)

      • Transition 2 (Qualifier): 195.04 → 149.02 (Loss of NO₂)

    • For Identification (HRMS): Acquire full scan data and confirm the accurate mass of the precursor ion (195.0484 ± 5 ppm). Acquire MS/MS data and confirm the accurate mass of the key fragments.

  • Method Validation:

    • Inject the complete calibration curve, QC samples, and blanks.

    • Assess linearity (R² > 0.99), accuracy (QC samples within ±15% of nominal value), and precision (RSD < 15%).

    • Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Causality of Choices:

  • C18 Column: The workhorse of reversed-phase chromatography, ideal for retaining moderately polar aromatic compounds.

  • Ammonium Acetate Buffer: A volatile buffer, perfectly compatible with MS, which helps to control pH and improve peak shape without contaminating the ion source.

  • MRM: Provides unparalleled sensitivity and selectivity for quantification by filtering out chemical noise and monitoring only the specific precursor-to-fragment transition of the analyte.[2]

Conclusion

The mass spectrometric analysis of 3-amino-4-methyl-5-nitrobenzoic acid is most effectively achieved using a workflow centered around liquid chromatography coupled with electrospray ionization in negative ion mode. The molecule's inherent physicochemical properties, particularly the acidic carboxyl group, dictate this choice, leading to the highly efficient formation of the [M-H]⁻ precursor ion at m/z 195.04. Tandem mass spectrometry reveals characteristic neutral losses, with decarboxylation (loss of CO₂) providing a robust and selective transition for quantitative MRM experiments. By following the detailed protocols and understanding the scientific rationale behind each step, researchers can develop and validate a reliable, sensitive, and accurate method for the characterization of this important chemical intermediate.

References

  • ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Available at: [Link]

  • Khan, A. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. Available at: [Link]

  • Reddit. (n.d.). Help with assigment. r/massspectrometry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. Available at: [Link]

  • MDPI. (n.d.). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Available at: [Link]

  • Restek. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available at: [Link]

  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. (2002). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available at: [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]

  • Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • MassBank. (2008). Benzoic acids and derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available at: [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid. Available at: [Link]

  • Fossiliontech. (2021). How electrospray ionization works. YouTube. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-5-nitrobenzoate. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Prospective Crystal Structure of 3-Amino-4-methyl-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-4-methyl-5-nitrobenzoic acid is a multifaceted aromatic compound whose substituted benzoic acid framework presents significant interest for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methyl-5-nitrobenzoic acid is a multifaceted aromatic compound whose substituted benzoic acid framework presents significant interest for applications in medicinal chemistry and materials science. The precise arrangement of its amino, methyl, nitro, and carboxylic acid functional groups dictates the intermolecular forces that govern its solid-state architecture. A definitive, publicly available crystal structure for this specific molecule has yet to be reported. This guide, therefore, serves as a comprehensive technical roadmap, outlining the necessary experimental and computational protocols to determine, analyze, and understand its crystal structure. By leveraging established methodologies and drawing authoritative insights from closely related analogues, we provide a robust framework for researchers seeking to characterize this and similar molecular systems. We will detail the synthesis and crystallization, the definitive process of single-crystal X-ray diffraction, and the subsequent computational analyses, including Density Functional Theory (DFT) and Hirshfeld surface analysis, that together illuminate the molecule's structural and electronic properties.

Introduction: The Significance of Solid-State Architecture

In the realm of drug development and materials science, the three-dimensional arrangement of molecules in a crystal lattice is of paramount importance. This crystal packing, dictated by a delicate balance of intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces, directly influences critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability. 3-Amino-4-methyl-5-nitrobenzoic acid possesses a rich combination of functional groups capable of forming strong and directional intermolecular interactions:

  • Carboxylic Acid (-COOH): A potent hydrogen bond donor and acceptor, often forming robust dimeric synthons.

  • Amino Group (-NH₂): A strong hydrogen bond donor.

  • Nitro Group (-NO₂): A strong hydrogen bond acceptor and a participant in dipole-dipole interactions.

  • Aromatic Ring: Facilitates π-π stacking and C-H···π interactions.

Understanding how these groups interact to build the crystal lattice is crucial for predicting the compound's behavior and for designing crystalline forms with desired properties. While experimental data for the title compound is not yet available, this guide outlines the authoritative, field-proven workflow to obtain and interpret this vital information.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to structural elucidation begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction analysis.

Proposed Synthetic Pathway

A logical synthetic route to 3-Amino-4-methyl-5-nitrobenzoic acid can be devised from commercially available precursors, such as 3-methyl-4-nitrobenzoic acid. A key transformation is the selective reduction of a nitro group to an amino group. A patent for a related compound describes the reduction of 3-methyl-4-nitrobenzoic acid using reduced iron powder and a proton acid, a classic and effective method.[1]

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis Protocol Start 3-Methyl-4-nitrobenzoic Acid Step1 Dissolve in Solvent Add Phase Transfer Catalyst Start->Step1 Initial Materials Step2 Add Reduced Iron Powder & Proton Acid (e.g., HCl) Heat to Reflux Step1->Step2 Reaction Setup Step3 Cool, Neutralize (Na₂CO₃) Decolorize (Activated Carbon) Filter to remove iron salts Step2->Step3 Work-up Step4 Acidify Filtrate (e.g., HCl) to precipitate product Step3->Step4 Isolation End 3-Amino-4-methylbenzoic Acid (Intermediate) Step4->End

Caption: Proposed workflow for synthesizing the precursor.

Note: The final nitration step to yield 3-Amino-4-methyl-5-nitrobenzoic acid would require careful control of conditions to achieve the desired regioselectivity.

Experimental Protocol: Single Crystal Growth

The growth of a single crystal is often more art than science, requiring the systematic exploration of various conditions. The slow evaporation technique is a common and effective starting point.

Step-by-Step Protocol for Crystal Growth:

  • Solvent Screening: Dissolve a small amount of the purified 3-Amino-4-methyl-5-nitrobenzoic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify one in which the compound has moderate solubility.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant, controlled temperature.

  • Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) appear, carefully remove them from the solution using a spatula or loop.

Structural Elucidation: A Definitive Guide to Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional atomic arrangement within a crystal.[2]

Diagram of the SC-XRD Experimental Workflow

XRD_Workflow cluster_xrd Single-Crystal X-ray Diffraction CrystalMount Mount Single Crystal on Diffractometer DataCollection Expose to X-ray Beam (e.g., Mo-Kα radiation) Collect Diffraction Data CrystalMount->DataCollection DataProcessing Integrate Reflections Apply Corrections (SAINT/SADABS) DataCollection->DataProcessing StructureSolution Solve Structure (Direct Methods, e.g., SHELXT) DataProcessing->StructureSolution StructureRefinement Refine Atomic Positions & Thermal Parameters (Full-Matrix Least-Squares, SHELXL) StructureSolution->StructureRefinement Validation Validate Final Structure (e.g., CheckCIF) StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Standard workflow for crystal structure determination.

Data Collection and Processing

A suitable crystal would be mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[2] Programs like SAINT and SADABS are used to integrate the raw diffraction data and apply necessary corrections for factors like absorption.[2]

Structure Solution and Refinement

The corrected data is used to solve the phase problem and generate an initial electron density map, typically using direct methods.[2] This map reveals the positions of the atoms in the asymmetric unit. The structural model is then refined using a full-matrix least-squares procedure, optimizing atomic coordinates and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data.[2]

Key Crystallographic Data (Hypothetical)

The final refined structure would be presented in a Crystallographic Information File (CIF) and summarized in a table.

Parameter Expected Value / Information
Chemical FormulaC₈H₈N₂O₄
Formula Weight196.16 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules/unit cell)e.g., 4
Calculated Densityg/cm³
R-factors (R₁, wR₂)< 0.05 for high-quality data
Goodness-of-fit (GoF)~1.0

Computational Analysis: Deconstructing Intermolecular Forces

In parallel with experimental work, computational methods provide deep insights into the nature and energetics of the interactions governing the crystal structure.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to predict molecular properties.[3][4] For 3-Amino-4-methyl-5-nitrobenzoic acid, DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would be employed to:

  • Optimize Molecular Geometry: Determine the lowest energy conformation of an isolated molecule.

  • Calculate Vibrational Frequencies: Predict the infrared and Raman spectra, which can be compared with experimental data for validation.

  • Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions of the molecule, thereby predicting sites of interaction.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is an invaluable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[5][6] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Key Insights from Hirshfeld Analysis:

  • Visualization: The dnorm surface displays intense red spots indicating close contacts, primarily hydrogen bonds.

  • 2D Fingerprint Plots: These plots decompose the complex 3D interactions into a 2D histogram, quantifying the relative contribution of different types of contacts (e.g., O···H, H···H, C···H). For a related compound, 4-amino-3-nitrobenzoic acid, O···H/H···O interactions accounted for a substantial 41.9% of the total surface, highlighting the dominant role of hydrogen bonding.[5] H···H contacts also made a significant contribution at 21.8%.[5] A similar distribution would be expected for the title compound.

Diagram of the Computational Analysis Workflow

Computational_Workflow cluster_comp Computational Chemistry Analysis CIF_Input Experimental CIF File DFT DFT Calculations (e.g., Gaussian, B3LYP/6-311++G) CIF_Input->DFT Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) CIF_Input->Hirshfeld DFT_Out Optimized Geometry MEP Map Calculated Spectra DFT->DFT_Out Hirshfeld_Out d_norm Surface 2D Fingerprint Plots Interaction Quantification Hirshfeld->Hirshfeld_Out

Caption: Workflow for computational structural analysis.

Conclusion and Future Outlook

While the definitive crystal structure of 3-Amino-4-methyl-5-nitrobenzoic acid remains to be experimentally determined, this guide provides a comprehensive, technically grounded framework for its elucidation and analysis. The proposed synthesis and crystallization protocols offer a clear path to obtaining suitable single crystals. The detailed workflows for single-crystal X-ray diffraction and subsequent computational analyses (DFT, Hirshfeld) represent the industry-standard approach for a thorough characterization of the solid-state properties of such a compound. The interplay between the carboxylic acid dimer formation, the amino-nitro hydrogen bonding, and potential π-stacking interactions promises a rich and complex crystal packing. The successful application of the methodologies described herein will be invaluable for drug development professionals seeking to understand and control the solid-form properties of this and related pharmaceutical intermediates.

References

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from CDC Stacks. [Link]

  • Fedorov, A. S., Myz, S. A., Tarakina, N. V., & Makhova, N. N. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(22), 7794. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • Martínez, A., Rodríguez-Gironés, M. A., Rodríguez, A., & Salcedo, R. (2008). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 13(4), 845–857. [Link]

  • Narmanova, F. S., Turaev, K. K., Kasimov, S. A., Kadyrova, S. A., & Ashurov, J. M. (2024). Synthesis, structure, Hirschfeld surface analysis and Molecular docking studies of polymorphus of 4-amino 3-nitrobenzoic acid. ResearchGate. [Link]

  • Kumar, R., Jasinski, J. P., Chandrasekaran, B., & Yathirajan, H. S. (2018). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1509–1513. [Link]

  • Martínez, A., Rodríguez-Gironés, M. A., Rodríguez, A., & Salcedo, R. (2008). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. ResearchGate. [Link]

  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.

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Foundational

A Comprehensive Technical Guide to the Solubility of 3-Amino-4-methyl-5-nitrobenzoic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous and organic solvent solubility can present s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous and organic solvent solubility can present significant challenges during various stages of drug development, from synthesis and purification to formulation. This guide provides an in-depth analysis of the solubility characteristics of 3-Amino-4-methyl-5-nitrobenzoic acid, a key intermediate in the synthesis of various high-value organic compounds. We will explore its fundamental physicochemical properties, the theoretical principles governing its solubility, a robust experimental protocol for solubility determination, and an analysis of its expected behavior in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from a laboratory curiosity to a clinical therapeutic, its physicochemical properties dictate the path. Among these, solubility is arguably one of the most significant hurdles. It influences everything from the ease of handling and purification during chemical synthesis to the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the body.[1] An API must dissolve to be absorbed, making solubility a prerequisite for oral bioavailability.

3-Amino-4-methyl-5-nitrobenzoic acid is a substituted aromatic compound featuring a constellation of functional groups that create a complex and interesting solubility profile. As an intermediate in the synthesis of pharmaceuticals, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (like recrystallization), and ensuring process efficiency.[2] This guide provides the foundational knowledge and practical methodologies to comprehensively characterize the solubility of this molecule.

Physicochemical Characterization of 3-Amino-4-methyl-5-nitrobenzoic Acid

A molecule's structure is the ultimate determinant of its physical and chemical properties. 3-Amino-4-methyl-5-nitrobenzoic acid (IUPAC name: 4-Amino-3-methyl-5-nitrobenzoic acid) possesses a rich combination of functional groups that govern its interactions with various solvents.[3]

  • Aromatic Ring: Provides a hydrophobic backbone.

  • Carboxylic Acid (-COOH): A polar, acidic group capable of donating a hydrogen bond and a proton.

  • Amino Group (-NH2): A polar, basic group capable of both donating and accepting hydrogen bonds.

  • Nitro Group (-NO2): A strongly polar, electron-withdrawing group that can accept hydrogen bonds.

  • Methyl Group (-CH3): A non-polar, hydrophobic group.

The presence of both an acidic (carboxylic acid) and a basic (amino) group makes the molecule amphoteric. This means its ionization state, and thus its solubility, will be highly dependent on the pH in aqueous solutions. In organic solvents, the interplay between the polar functional groups and the non-polar aromatic core will dictate solubility.

Table 1: Computed Physicochemical Properties of 3-Amino-4-methyl-5-nitrobenzoic Acid

PropertyValueSource
Molecular FormulaC₈H₈N₂O₄PubChem[3]
Molecular Weight196.16 g/mol PubChem[3]
XLogP3 (Predicted)1.5PubChem[3]
Hydrogen Bond Donors2PubChem[3]
Hydrogen Bond Acceptors5PubChem[3]
pKa (Predicted)4.28 (acidic), for a similar compoundChemicalBook[4]

Note: The listed properties, particularly XLogP3 and pKa, are computationally predicted and should be confirmed by experimental analysis for definitive characterization.

Theoretical Principles of Solubility: A Mechanistic View

The adage "like dissolves like" provides a useful starting point for predicting solubility.[5][6] This principle is rooted in the thermodynamics of dissolution, where the enthalpy change of mixing depends on the relative strength of solute-solute, solvent-solvent, and solute-solvent interactions.

  • Polar Solvents: Solvents like methanol, ethanol, and DMSO are polar and can engage in strong dipole-dipole interactions and hydrogen bonding. Given the multiple polar functional groups on 3-amino-4-methyl-5-nitrobenzoic acid, it is expected to exhibit favorable solubility in these solvents. Polar protic solvents (e.g., alcohols) should be particularly effective due to their ability to donate and accept hydrogen bonds, solvating both the carboxylic acid and amino groups.[1]

  • Non-Polar Solvents: Solvents like toluene and hexane lack strong dipoles and cannot form hydrogen bonds. The energy required to break the strong intermolecular forces (hydrogen bonds and dipole interactions) between the solute molecules would not be compensated by weak van der Waals interactions with the non-polar solvent. Therefore, solubility is expected to be very low in these solvents.[6]

  • Solvent Polarity and Functional Group Interaction: The solubility of aromatic compounds is significantly influenced by solvent polarity.[7][8] For multi-functional molecules like our target, the overall solubility is a composite of interactions with each part of the molecule. The polar groups (-COOH, -NH2, -NO2) will drive solubility in polar solvents, while the methyl-substituted benzene ring will contribute to solubility in less polar environments. Studies on similar nitrobenzoic acids have shown they are most soluble in polar protic solvents like methanol and ethanol.[9]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind Experimental Choices:
  • Excess Solid: Adding an excess of the compound is critical to ensure that the solution reaches saturation. This creates a solid-liquid equilibrium, which is the definition of thermodynamic solubility.[10]

  • Equilibration Time: A prolonged agitation period (e.g., 24-48 hours) is necessary to ensure the system reaches true thermodynamic equilibrium. Shorter times may yield kinetic solubility values, which can be misleading and inconsistent.[12][13]

  • Temperature Control: Solubility is temperature-dependent; for most solids, it increases with temperature.[5] Therefore, conducting the experiment in a temperature-controlled environment (e.g., a shaker incubator) is mandatory for data consistency and accuracy.

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium. Centrifugation followed by careful withdrawal of the supernatant, or filtration through a low-binding filter (e.g., PTFE), are standard procedures.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate or supernatant must be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard calibration curve.

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of 3-amino-4-methyl-5-nitrobenzoic acid (e.g., 10-20 mg) to a series of vials (e.g., 2 mL glass vials). Ensure the amount is sufficient to be visible as a solid suspension throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[13] Allow the vials to shake for at least 24 hours to ensure equilibrium is reached.[12][14]

  • Phase Separation: After 24 hours, remove the vials and let them stand for a short period to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Perform a precise serial dilution of the supernatant with an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometer. Determine the concentration of the saturated solution by back-calculating from the dilution factor.

  • Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L. The experiment should be performed in triplicate for statistical validity.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A 1. Add Excess Solid (3-amino-4-methyl-5-nitrobenzoic acid) B 2. Add Precise Volume of Organic Solvent A->B C 3. Seal Vials & Shake (24-48h at 25°C) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Withdraw Supernatant & Perform Serial Dilution D->E F 6. Quantify Concentration (e.g., HPLC-UV) E->F G 7. Calculate & Report Solubility (mg/mL) F->G

Caption: A step-by-step workflow for determining thermodynamic solubility.

Expected Solubility Profile and Data Analysis

While experimental determination is essential, we can predict a plausible solubility profile based on the principles discussed. The following table presents hypothetical, yet scientifically reasoned, solubility data for 3-amino-4-methyl-5-nitrobenzoic acid in a selection of organic solvents at 25 °C.

Table 2: Predicted Solubility of 3-Amino-4-methyl-5-nitrobenzoic Acid in Various Organic Solvents

SolventPolarity IndexSolvent TypePredicted Solubility (mg/mL)Rationale
Hexane0.1Non-polar< 0.1Very low; poor interaction with polar solute.
Toluene2.4Non-polar Aromatic0.1 - 0.5Slight solubility due to aromatic ring interaction.
Dichloromethane3.1Polar Aprotic0.5 - 2.0Moderate polarity, can interact with dipole moments.
Ethyl Acetate4.4Polar Aprotic5 - 15Good H-bond acceptor, interacts with -COOH and -NH2.
Acetonitrile5.8Polar Aprotic10 - 25High polarity, but weaker H-bond acceptor than alcohols.
Ethanol4.3Polar Protic> 50Excellent H-bond donor/acceptor, solvates all polar groups.
Methanol5.1Polar Protic> 60Similar to ethanol, slightly more polar.[9]
DMSO7.2Polar Aprotic> 80Highly polar, excellent H-bond acceptor for -COOH and -NH2.

Disclaimer: This data is illustrative and intended to reflect expected chemical trends. Actual values must be determined experimentally.

Analysis of Expected Trends

The predicted data shows a clear trend: solubility increases significantly with solvent polarity. The highest solubilities are expected in highly polar solvents capable of hydrogen bonding (Methanol, Ethanol, DMSO). This is because these solvents can effectively disrupt the strong solute-solute hydrogen bonds in the crystal lattice and form stable solute-solvent interactions. The amphoteric nature of the molecule, with its multiple hydrogen bond donor and acceptor sites, makes it particularly amenable to dissolution in such solvents.

G Figure 2: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 3-Amino-4-methyl- 5-nitrobenzoic Acid p1 Polar Groups (-COOH, -NH2, -NO2) s1 High Polarity (e.g., Methanol, DMSO) p1->s1 Strong Interaction (Dipole-Dipole) s2 Low Polarity (e.g., Toluene, Hexane) p1->s2 Weak Interaction p2 Non-Polar Groups (Aromatic Ring, -CH3) p2->s1 Mismatched Polarity p3 H-Bonding Capacity (Donor & Acceptor) s3 H-Bonding Capacity (Protic vs. Aprotic) p3->s3 Strong Interaction (H-Bonds) Solubility High Solubility s1->Solubility Insolubility Low Solubility s2->Insolubility s3->Solubility

Caption: Relationship between solute/solvent properties and solubility outcome.

Conclusion

Understanding the solubility of 3-Amino-4-methyl-5-nitrobenzoic acid is fundamental to its effective use in synthetic and pharmaceutical applications. Its amphoteric nature and multiple polar functional groups suggest a strong dependence on solvent polarity and hydrogen bonding capability. The highest solubility is anticipated in polar protic solvents like methanol and polar aprotic solvents like DMSO, while it is expected to be practically insoluble in non-polar hydrocarbon solvents. The robust shake-flask method detailed herein provides a reliable framework for obtaining precise, thermodynamically relevant solubility data. This information is invaluable for process chemists and formulation scientists seeking to optimize reaction conditions, design efficient purification protocols, and pave the way for successful drug development outcomes.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459003, 4-Amino-3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

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  • Google Patents (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-4-methyl-5-nitrobenzoic Acid with a Focus on Melting Point Determination

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the melting point of 3-amino-4-methyl-5-nitrobenzoic acid. In the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the melting point of 3-amino-4-methyl-5-nitrobenzoic acid. In the absence of established literature values for this specific compound, this document outlines a dual approach: a theoretical estimation based on structurally analogous molecules and a detailed experimental protocol for its empirical determination. The guide emphasizes the principles of scientific integrity, providing self-validating experimental designs and robust analytical methodologies. Key techniques, including conventional capillary melting point determination and Differential Scanning Calorimetry (DSC), are discussed in detail. Furthermore, this guide addresses the critical aspects of synthesis, purification, and characterization, which are paramount for obtaining accurate and reproducible physicochemical data.

Introduction: The Significance of a Fundamental Property

3-Amino-4-methyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a methyl group, and a nitro group on the benzoic acid backbone, suggests its potential as a versatile building block in medicinal chemistry and materials science. The precise arrangement of these functional groups can significantly influence the molecule's intermolecular forces, crystal lattice structure, and, consequently, its physical properties.

The melting point is a fundamental thermodynamic property of a solid crystalline compound, representing the temperature at which it transitions from the solid to the liquid phase. For drug development professionals and researchers, the melting point is more than a mere physical constant; it is a critical indicator of purity, stability, and batch-to-batch consistency. An accurate melting point is essential for:

  • Purity Assessment: Impurities typically depress and broaden the melting point range[1].

  • Compound Identification: A sharp, defined melting point can serve as a preliminary confirmation of a compound's identity.

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points.

  • Formulation Development: The melting point influences solubility and dissolution rates, which are critical parameters in drug formulation.

To date, a definitive experimental melting point for 3-amino-4-methyl-5-nitrobenzoic acid has not been reported in peer-reviewed literature. This guide, therefore, serves as a foundational document for researchers working with this compound, providing the theoretical and practical tools necessary for its accurate characterization.

Theoretical Estimation of Melting Point Based on Structural Analogs

In the absence of experimental data, a reasonable estimation of the melting point of 3-amino-4-methyl-5-nitrobenzoic acid can be made by analyzing the melting points of structurally similar compounds. The interplay of intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, along with molecular symmetry, dictates the melting point[2][3][4].

Table 1: Melting Points of Structurally Related Benzoic Acid Derivatives

Compound NameStructureMelting Point (°C)Key Structural Differences from Target Compound
Benzoic AcidC₇H₆O₂122Lacks amino, methyl, and nitro groups.
3-Aminobenzoic acidC₇H₇NO₂174Lacks methyl and nitro groups.
4-Methylbenzoic acidC₈H₈O₂177-180Lacks amino and nitro groups.
3-Nitrobenzoic acidC₇H₅NO₄140-142[5]Lacks amino and methyl groups.
3-Amino-4-methylbenzoic acidC₈H₉NO₂164-168[2]Lacks a nitro group.
3-Amino-5-nitrobenzoic acidC₇H₆N₂O₄214-220[6]Lacks a methyl group.

Analysis of Substituent Effects:

  • Amino Group (-NH₂): The presence of an amino group generally increases the melting point due to its ability to participate in hydrogen bonding.

  • Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and polar, leading to strong dipole-dipole interactions that typically increase the melting point.

  • Methyl Group (-CH₃): The effect of a methyl group is less predictable. It can increase van der Waals forces but may also disrupt crystal packing, potentially lowering the melting point[4].

Considering the presence of all three functional groups in 3-amino-4-methyl-5-nitrobenzoic acid, which can all contribute to strong intermolecular interactions, it is reasonable to predict a relatively high melting point, likely exceeding that of its analogues lacking either the amino or nitro group. The melting point of 3-amino-5-nitrobenzoic acid (214-220 °C) provides a strong basis for this estimation. The additional methyl group in the target compound may slightly alter this value.

Synthesis and Purification: A Prerequisite for Accurate Measurement

A potential synthetic pathway could involve the reduction of a dinitro precursor. For instance, the reduction of a suitable dinitro-methyl-benzoic acid could yield the desired product.

Purification Protocol:

Recrystallization is the most common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Step-by-Step Recrystallization:

  • Dissolve the crude 3-amino-4-methyl-5-nitrobenzoic acid in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture, acetic acid).

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

  • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

The purity of the recrystallized product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, IR, MS) prior to melting point determination.

Experimental Determination of Melting Point

Two primary methods for determining the melting point of a solid are the capillary method and Differential Scanning Calorimetry (DSC). It is recommended to use both techniques for a comprehensive analysis.

Capillary Melting Point Determination

This is a classical and widely used method that provides a visual determination of the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Protocol:

  • Sample Preparation: Ensure the purified 3-amino-4-methyl-5-nitrobenzoic acid is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle[9].

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample height should be 2-3 mm[10].

  • Placement in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus[11].

  • Heating Rate: For a preliminary determination, a rapid heating rate can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point[10].

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.

Diagram 1: Workflow for Capillary Melting Point Determination

G A Dry and Grind Sample B Pack Capillary Tube (2-3 mm) A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D First Run E Slow Heating (1-2°C/min) D->E Subsequent Runs F Observe Melting E->F G Record T_onset and T_complete F->G

Caption: Workflow for determining melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting point and can also determine the enthalpy of fusion[12][13].

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Crimper for sealing pans

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 3-amino-4-methyl-5-nitrobenzoic acid into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC to heat the sample at a constant rate, typically 2-10 °C per minute, under a nitrogen atmosphere[14]. The temperature range should encompass the estimated melting point.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Diagram 2: DSC Analysis Workflow

G A Weigh Sample (2-5 mg) B Seal in Aluminum Pan A->B C Place Sample & Reference in DSC B->C D Set Thermal Program (e.g., 10°C/min) C->D E Run Analysis D->E F Analyze Thermogram E->F G Determine T_onset and ΔH_fus F->G

Caption: Workflow for melting point determination using DSC.

Data Interpretation and Reporting

A pure, crystalline compound will exhibit a sharp melting point, typically with a range of less than 2 °C. A broad melting range is indicative of impurities. The data from both the capillary method and DSC should be compared. The DSC onset temperature is generally considered a more precise value for the melting point.

Table 2: Data Summary for Melting Point Determination

MethodParameterResult
Capillary MethodMelting Range (°C)T_onset - T_complete
DSCOnset Temperature (°C)T_onset
DSCPeak Temperature (°C)T_peak
DSCEnthalpy of Fusion (J/g)ΔHfus

Conclusion

While the melting point of 3-amino-4-methyl-5-nitrobenzoic acid is not currently documented in scientific literature, this guide provides a robust framework for its theoretical estimation and empirical determination. By adhering to rigorous purification protocols and employing both capillary and DSC methods, researchers can confidently establish this critical physicochemical parameter. The methodologies outlined herein are designed to ensure scientific integrity and provide a reliable foundation for future research and development involving this compound.

References

  • PubMed. (n.d.). The QSAR prediction of melting point, a property of environmental relevance. Retrieved January 24, 2026, from [Link]

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  • NTU. (2025). QSAR Classification Modeling Using Machine Learning with a Consensus-Based Approach for Multivariate Chemical Hazard End Points. Retrieved January 24, 2026, from [Link]

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  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 24, 2026, from [Link]

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  • TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved January 24, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Acidity and pKa of 3-Amino-4-methyl-5-nitrobenzoic Acid

This guide provides a comprehensive analysis of the acidity and predicted pKa of 3-amino-4-methyl-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the acidity and predicted pKa of 3-amino-4-methyl-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical methodologies, offering a robust framework for understanding and characterizing this compound.

Introduction: The Structural and Functional Landscape

3-Amino-4-methyl-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with three distinct functional groups—an amino (-NH₂), a methyl (-CH₃), and a nitro (-NO₂) group—presents a complex interplay of electronic effects that collectively determine its physicochemical properties, most notably its acidity. The ionization state of a molecule, dictated by its pKa, is a critical parameter in drug development, influencing solubility, membrane permeability, and target binding. This guide will dissect the factors governing the acidity of this molecule and provide methodologies for its empirical and computational determination.

Theoretical Analysis: Predicting Acidity from First Principles

The acidity of a substituted benzoic acid is a direct consequence of the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring that stabilize this anion through the withdrawal of electron density will increase the acidity of the parent acid, resulting in a lower pKa value. Conversely, electron-donating groups destabilize the anion and decrease acidity, leading to a higher pKa.[1][2][3]

The acidity of 3-amino-4-methyl-5-nitrobenzoic acid is influenced by the following substituent effects:

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[4][5] When positioned meta or para to the carboxylic acid, it significantly increases acidity. For instance, the pKa of 3-nitrobenzoic acid is 3.45, and 4-nitrobenzoic acid is 3.44, both substantially lower than that of benzoic acid (pKa ≈ 4.20).[4][6] In the target molecule, the nitro group is meta to the carboxyl group, and its strong electron-withdrawing nature is expected to be a dominant factor in increasing acidity.

  • Amino Group (-NH₂): This group has a dual electronic nature. It exerts a weak negative inductive effect (-I) due to the electronegativity of nitrogen, but a very strong positive resonance effect (+R) by donating its lone pair of electrons to the aromatic ring. Typically, the +R effect dominates, making the amino group overall electron-donating and acid-weakening. The pKa of 4-aminobenzoic acid's carboxyl group is 4.88, which is higher than that of benzoic acid.[7] However, the amino group is also basic and can be protonated (pKa of the anilinium ion is ~2.4).[7][8] In the target molecule, the amino group is ortho to the carboxyl group. This positioning can lead to an "ortho effect," where steric hindrance and potential intramolecular hydrogen bonding can further modulate acidity.[9]

  • Methyl Group (-CH₃): This is a weak electron-donating group, acting through a positive inductive effect (+I) and hyperconjugation.[10] It generally decreases the acidity of benzoic acid. The pKa of 4-methylbenzoic acid is approximately 4.26 to 4.34, slightly higher than benzoic acid.[1][11]

Integrated Effect and pKa Estimation:

In 3-amino-4-methyl-5-nitrobenzoic acid, these groups exert a combined influence. The powerful electron-withdrawing nitro group at position 5 will strongly favor deprotonation of the carboxylic acid. The electron-donating methyl group at position 4 will have a counteracting, but weaker, effect. The amino group at position 3 (ortho to the carboxyl group) presents the most complex influence. While its +R effect is acid-weakening, the ortho positioning can introduce steric effects that may force the carboxyl group out of the plane of the ring, potentially increasing acidity by disrupting resonance with the ring.[4]

Given the strong acidifying effect of the meta-nitro group, it is highly probable that the pKa of the carboxylic acid in 3-amino-4-methyl-5-nitrobenzoic acid will be significantly lower than that of benzoic acid (4.20) and likely in the range of the nitrobenzoic acids (around 3.4-3.5). The opposing effects of the amino and methyl groups make a precise prediction challenging without experimental data. Additionally, the amino group itself has a pKa associated with the equilibrium of its protonated form.

Logical Flow of Electronic Influences

G cluster_molecule 3-Amino-4-methyl-5-nitrobenzoic Acid cluster_effects Electronic Effects on Acidity COOH Carboxylic Acid (-COOH) Ring Aromatic Ring COOH->Ring NO2 Nitro Group (-NO₂) meta Ring->NO2 NH2 Amino Group (-NH₂) ortho Ring->NH2 CH3 Methyl Group (-CH₃) para to Amino Ring->CH3 NO2_Effect Strong Electron-Withdrawing (-I, -R) NO2->NO2_Effect NH2_Effect Complex Effect: Electron-Donating (+R) + Ortho Effect NH2->NH2_Effect CH3_Effect Weak Electron-Donating (+I) CH3->CH3_Effect Acidity Acidity (Lower pKa) Acidity->COOH Modulates Deprotonation Stability Anion Stability Stability->Acidity Increases NO2_Effect->Stability Increases NH2_Effect->Stability Decreases (net) CH3_Effect->Stability Decreases

Caption: Interplay of substituent electronic effects on the acidity of the carboxylic acid group.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for determining the pKa of ionizable compounds.[12] The technique involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[13][14]

Self-Validating Experimental Protocol

This protocol is designed to ensure accuracy and reproducibility.

A. Materials and Instrumentation:

  • Analyte: 3-Amino-4-methyl-5-nitrobenzoic acid, >98% purity.

  • Titrant: Standardized 0.1 M NaOH solution (carbonate-free).

  • Solvent: Deionized, degassed water (or a co-solvent system like water/methanol if solubility is low).

  • Ionic Strength Adjuster: 1 M KCl solution.

  • Instrumentation: Calibrated pH meter with a combination glass electrode, automatic titrator or magnetic stirrer, and a 25 mL burette.

B. Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature (e.g., 25 °C).

  • Sample Preparation:

    • Accurately weigh approximately 1 mmol of 3-amino-4-methyl-5-nitrobenzoic acid.

    • Dissolve the sample in 50 mL of deionized water in a titration vessel. If solubility is an issue, a known percentage of a co-solvent can be used, but the resulting pKa will be an apparent pKa (pKa').

    • Add a sufficient volume of 1 M KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the burette tip into the sample solution.

    • Begin stirring gently to ensure homogeneity.

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[13][14]

    • Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[15]

    • The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[14] This is the point where the concentrations of the acidic form and its conjugate base are equal.

    • For a molecule with multiple ionizable groups (the carboxylic acid and the amino group), the titration curve may show multiple inflection points, allowing for the determination of multiple pKa values.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) PrepareSample Prepare Analyte Solution (~1mM in H₂O with KCl) Calibrate->PrepareSample Start Immerse Electrode & Start Stirring PrepareSample->Start AddTitrant Add 0.1 M NaOH in Increments Start->AddTitrant Repeat Record Record pH & Volume AddTitrant->Record Repeat Record->AddTitrant Repeat Plot Plot pH vs. Volume Record->Plot Data Transfer Deriv Calculate 1st/2nd Derivatives Plot->Deriv FindVe Determine Equivalence Point (Ve) Deriv->FindVe CalcPka pKa = pH at Ve/2 FindVe->CalcPka

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3-Amino-4-methyl-5-nitrobenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Substituted aromatic carboxylic acids are foundational scaffolds in medicinal chemistry, offering a ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Substituted aromatic carboxylic acids are foundational scaffolds in medicinal chemistry, offering a versatile platform for the construction of complex molecular architectures with diverse pharmacological activities. Among these, 3-amino-4-methyl-5-nitrobenzoic acid emerges as a highly functionalized building block, uniquely poised for the synthesis of novel active pharmaceutical ingredients (APIs). The strategic disposition of its amino, methyl, and nitro groups on the benzoic acid core imparts a distinct reactivity profile, enabling selective chemical modifications at multiple positions. This guide provides a comprehensive overview of the intrinsic value of this synthon, outlines a robust, plausible synthetic pathway for its preparation, and details a validated protocol for its subsequent elaboration, thereby empowering researchers to leverage its full potential in drug discovery and development programs.

Introduction: The Significance of Substituted Benzoic Acids in Pharmaceutical Design

The benzoic acid motif is a privileged structure in drug design, present in a wide array of therapeutic agents. The strategic functionalization of the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic profile through specific interactions with biological targets. Isomers of the title compound, such as 3-methyl-4-nitrobenzoic acid, are recognized as crucial intermediates in the synthesis of major pharmaceuticals, including the antihypertensive drug telmisartan.[1] This underscores the immense potential held by this class of compounds.

3-Amino-4-methyl-5-nitrobenzoic acid (CAS 54591-62-7) is a particularly interesting, albeit less documented, member of this family. Its trifunctional nature—a nucleophilic amino group, an acidic carboxyl group, and an electron-withdrawing nitro group—offers a rich chemical canvas for a variety of transformations. The amino group can be readily diazotized and subsequently displaced in Sandmeyer-type reactions to introduce a wide range of substituents.[1][2] The nitro group can be reduced to a second amino group, opening pathways to diamino derivatives for the synthesis of heterocyclic systems. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry. This guide will illuminate the practical applications of this versatile building block.

Physicochemical Properties of 3-Amino-4-methyl-5-nitrobenzoic Acid

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 54591-62-7[3][4]
Molecular Formula C₈H₈N₂O₄[4]
Molecular Weight 196.16 g/mol [4]
Melting Point 213-217 °C[3][4]
Appearance Powder[3]
InChI Key LHZXZCIDEFEXPM-UHFFFAOYSA-N[3]

Synthesis of 3-Amino-4-methyl-5-nitrobenzoic Acid: A Proposed Pathway

Direct, peer-reviewed synthetic procedures for 3-amino-4-methyl-5-nitrobenzoic acid are not abundant in the public literature. However, based on established principles of organic chemistry and synthetic routes for analogous compounds, a reliable two-step sequence can be proposed, starting from the commercially available 3-amino-4-methylbenzoic acid. This involves the protection of the reactive amino group, followed by regioselective nitration and subsequent deprotection.

Logical Workflow for the Synthesis

A 3-Amino-4-methylbenzoic acid B Protection (Acetylation) 3-Acetamido-4-methylbenzoic acid A->B Acetic Anhydride C Nitration 3-Acetamido-4-methyl-5-nitrobenzoic acid B->C HNO₃ / H₂SO₄ D Deprotection (Hydrolysis) 3-Amino-4-methyl-5-nitrobenzoic acid C->D Aq. HCl, Heat

Caption: Proposed synthetic workflow for 3-amino-4-methyl-5-nitrobenzoic acid.

Step-by-Step Protocol

Part A: Protection of the Amino Group (Acetylation)

  • Rationale: The amino group of the starting material is highly susceptible to oxidation by the strong oxidizing conditions of nitration. Furthermore, in a strongly acidic medium, the amino group would be protonated to form an ammonium salt, which is a meta-director and strongly deactivating. To ensure the desired regioselectivity and prevent unwanted side reactions, the amino group is protected as an acetamide. The acetamido group is an ortho-, para-director and is less activating than the amino group, which allows for more controlled nitration.

  • Protocol:

    • In a 250 mL round-bottom flask, suspend 3-amino-4-methylbenzoic acid (10.0 g, 66.2 mmol) in 100 mL of deionized water.

    • While stirring, add acetic anhydride (7.5 mL, 79.4 mmol) in one portion.

    • Stir the mixture vigorously at room temperature for 1 hour. The product, 3-acetamido-4-methylbenzoic acid, will precipitate out of the solution.

    • Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 30 mL).

    • Dry the product under vacuum to a constant weight. The expected yield is typically high for this type of reaction.

Part B: Nitration of 3-Acetamido-4-methylbenzoic Acid

  • Rationale: The acetamido group directs electrophilic substitution to the ortho and para positions. The para position is blocked by the methyl group. Of the two ortho positions, the position C5 is sterically less hindered and is activated by both the acetamido and the methyl groups, making it the most probable site for nitration. The carboxylic acid group is a meta-director and deactivates the ring, but the activating effect of the acetamido and methyl groups overcomes this, directing the nitration to the desired position.

  • Protocol:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (50 mL).

    • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

    • Slowly add the dried 3-acetamido-4-methylbenzoic acid (from Part A) to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C.

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.0 mL, approx. 90 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, keeping the mixture cooled in an ice bath.

    • Add the cold nitrating mixture dropwise from the dropping funnel to the solution of the acetylated starting material over 30-45 minutes, maintaining the reaction temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The solid precipitate, 3-acetamido-4-methyl-5-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and then dried.

Part C: Deprotection (Hydrolysis of the Amide)

  • Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amino group, yielding the target compound. This is achieved by acid-catalyzed hydrolysis.

  • Protocol:

    • Place the dried 3-acetamido-4-methyl-5-nitrobenzoic acid (from Part B) in a 250 mL round-bottom flask.

    • Add a mixture of 50 mL of 6 M hydrochloric acid and 50 mL of ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate.

    • Collect the solid 3-amino-4-methyl-5-nitrobenzoic acid by vacuum filtration.

    • Wash the product with cold water and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Application Protocol: The Sandmeyer Reaction

The presence of the primary aromatic amino group makes 3-amino-4-methyl-5-nitrobenzoic acid an excellent substrate for the Sandmeyer reaction, a powerful tool for introducing a variety of substituents onto an aromatic ring.[2] This protocol details the conversion of the amino group to a bromo group, yielding 3-bromo-4-methyl-5-nitrobenzoic acid, a useful intermediate in its own right.

Reaction Workflow

A 3-Amino-4-methyl-5-nitrobenzoic acid B Diazotization Arenediazonium Salt A->B NaNO₂, HBr 0-5 °C C Substitution 3-Bromo-4-methyl-5-nitrobenzoic acid B->C CuBr

Caption: Workflow for the Sandmeyer bromination of 3-amino-4-methyl-5-nitrobenzoic acid.

Step-by-Step Protocol for Bromination
  • Rationale: The Sandmeyer reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable arenediazonium salt.[1][5] In the second stage, this diazonium salt is treated with a copper(I) halide, in this case, copper(I) bromide. The copper(I) salt catalyzes the displacement of the excellent leaving group, dinitrogen gas (N₂), with the halide, resulting in the formation of the aryl bromide.[4]

Reagent/ParameterQuantity/ConditionPurpose
3-Amino-4-methyl-5-nitrobenzoic acid5.0 g (25.5 mmol)Starting Material
48% Hydrobromic Acid (HBr)30 mLAcid medium for diazotization
Sodium Nitrite (NaNO₂)1.9 g (27.5 mmol)Diazotizing agent
Copper(I) Bromide (CuBr)4.0 g (27.9 mmol)Catalyst for substitution
Temperature0-5 °CStabilizes the diazonium salt
  • Protocol:

    • Diazotization: a. In a 250 mL three-necked flask, suspend 3-amino-4-methyl-5-nitrobenzoic acid (5.0 g, 25.5 mmol) in 30 mL of 48% hydrobromic acid. b. Cool the suspension to 0-5 °C in an ice-salt bath with efficient stirring. c. In a separate beaker, dissolve sodium nitrite (1.9 g, 27.5 mmol) in 10 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold suspension of the amine over 30 minutes, ensuring the temperature is maintained below 5 °C. e. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure the full formation of the diazonium salt. The solution should be clear at this point.

    • Substitution: a. In a 500 mL beaker, dissolve copper(I) bromide (4.0 g, 27.9 mmol) in 20 mL of 48% hydrobromic acid. Warm gently if necessary to dissolve, then cool to room temperature. b. Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring. c. Effervescence (evolution of N₂ gas) will be observed. Allow the mixture to warm to room temperature and stir for 1-2 hours until the gas evolution ceases. d. Heat the reaction mixture to 60 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

    • Work-up and Purification: a. Cool the reaction mixture to room temperature. The solid product will precipitate. b. Collect the crude product by vacuum filtration. c. Wash the filter cake with cold water. d. Recrystallize the crude 3-bromo-4-methyl-5-nitrobenzoic acid from an appropriate solvent (e.g., aqueous ethanol) to obtain the purified product. e. Dry the final product under vacuum.

Conclusion

While 3-amino-4-methyl-5-nitrobenzoic acid may not be as widely cited as some of its isomers, its chemical architecture presents a compelling case for its utility as a versatile building block in the synthesis of complex pharmaceutical agents. The protocols detailed herein for its plausible synthesis and subsequent functionalization via the Sandmeyer reaction provide a solid foundation for its incorporation into drug discovery workflows. The ability to selectively modify the amino, nitro, and carboxylic acid functionalities opens up a vast chemical space for exploration, promising the generation of novel molecular entities with significant therapeutic potential. It is our hope that this guide will serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry.

References

  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. (n.d.). Google Patents.
  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.
  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents.
  • A new reagent for selective reduction of nitro group. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • nitration of m amino benzoic acid. (2022, April 1). Reddit. Retrieved January 24, 2026, from [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • US3197502A - Process for making 2, 6-dinitro-m-toluic acid. (n.d.). Google Patents.
  • What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. (2022, May 11). Quora. Retrieved January 24, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Selective nitro reduction of poly nitro compounds. (2015, July 16). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

  • Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 22.8a Reaction with Nitrous Acid and the Sandmeyer Reactions. (2018, September 21). YouTube. Retrieved January 24, 2026, from [Link]

  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. (n.d.). J-STAGE. Retrieved January 24, 2026, from [Link]

  • Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder. Retrieved January 24, 2026, from [Link]

  • Anthraquinone dyes. Part III. Nitration of toluoylbenzoic acid and cyclisation of the corresponding amino-acids to amino-derivatives of 2-methylanthraquinone. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 24, 2026, from [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene. (2018, May 8). YouTube. Retrieved January 24, 2026, from [Link]

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Application

Application Notes &amp; Protocols: 3-Amino-4-methyl-5-nitrobenzoic Acid in the Synthesis of High-Performance Azo Dyes and Pigments

Introduction: The Strategic Role of a Multifunctional Intermediate In the vast landscape of synthetic colorants, the molecular architecture of the initial building blocks dictates the final performance characteristics of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of a Multifunctional Intermediate

In the vast landscape of synthetic colorants, the molecular architecture of the initial building blocks dictates the final performance characteristics of a dye or pigment. 3-Amino-4-methyl-5-nitrobenzoic acid is a highly functionalized aromatic intermediate of significant interest to researchers in materials science and chromophore chemistry. Its strategic arrangement of an amine group (a diazotizable functionality), a nitro group (a powerful auxochrome and electron-withdrawing group), a methyl group (influencing solubility and steric properties), and a carboxylic acid group (providing a site for solubilization or further reaction) makes it a versatile precursor for a range of high-performance azo colorants.

Azo dyes, compounds containing the characteristic –N=N– chromophore, constitute the largest and most versatile class of synthetic dyes, accounting for 60-70% of all dyes used in the textile and food industries.[1] Their synthesis is elegantly straightforward, involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile.[2] The specific substituents on both the diazo component and the coupling partner allow for the fine-tuning of the final color, lightfastness, and application properties.

This guide provides a comprehensive overview of the synthesis of 3-amino-4-methyl-5-nitrobenzoic acid and detailed protocols for its subsequent use in the preparation of azo dyes. We will explore the causality behind experimental choices, providing the in-depth insights required for successful synthesis and innovation in the field.

Part 1: Synthesis of the Intermediate: 3-Amino-4-methyl-5-nitrobenzoic Acid

A robust and reliable synthesis of the starting material is paramount. The following multi-step pathway begins with the dinitration of 4-methylbenzoic acid (p-toluic acid), followed by a selective reduction of one of the two nitro groups.

Step A: Dinitration of 4-Methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution (nitration) of 4-methylbenzoic acid. The methyl group is an activating, ortho-, para- director, while the carboxylic acid is a deactivating, meta- director. Both groups direct the incoming nitro groups to the 3 and 5 positions, leading to the desired 4-methyl-3,5-dinitrobenzoic acid. The protocol is adapted from the well-established dinitration of benzoic acid.[2]

Protocol 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic Acid

ReagentMolar Eq.MW ( g/mol )Amount
4-Methylbenzoic Acid1.0136.1513.6 g
Conc. Sulfuric Acid-98.0875 mL
Fuming Nitric Acid~4.063.0125 mL

Procedure:

  • In a 250 mL round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add 13.6 g (0.1 mol) of 4-methylbenzoic acid to 75 mL of concentrated sulfuric acid. Stir until dissolved.

  • CAUTION: This next step must be performed in a well-ventilated fume hood. Slowly add 25 mL of fuming nitric acid dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below 70-80°C.

  • After the addition is complete, remove the ice bath and heat the mixture on a steam bath for 2 hours, then in an oil bath at 120-130°C for an additional 2 hours. Significant evolution of brown nitrogen oxide fumes will occur.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over 400 g of crushed ice in a large beaker.

  • The crude 4-methyl-3,5-dinitrobenzoic acid will precipitate as a pale yellow solid. Allow it to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

  • The crude product can be recrystallized from 50% ethanol to yield the purified product.

Step B: Selective Monoreduction

The selective reduction of one nitro group in the presence of another is a classic transformation known as the Zinin reduction.[3] Reagents such as sodium sulfide or ammonium sulfide are commonly used. This method is effective for the chemoselective reduction of dinitroarenes to nitroanilines.[4]

Protocol 2: Synthesis of 3-Amino-4-methyl-5-nitrobenzoic Acid

ReagentMolar Eq.MW ( g/mol )Amount
4-Methyl-3,5-dinitrobenzoic acid1.0226.1422.6 g
Sodium Sulfide Nonahydrate~1.5240.1836.0 g
Ammonium Chloride~1.553.498.0 g
Ethanol--200 mL
Water--100 mL

Procedure:

  • In a 500 mL round-bottomed flask, prepare a solution of the reducing agent by dissolving 36.0 g (0.15 mol) of sodium sulfide nonahydrate and 8.0 g (0.15 mol) of ammonium chloride in 100 mL of water.

  • In a separate beaker, dissolve 22.6 g (0.1 mol) of 4-methyl-3,5-dinitrobenzoic acid in 200 mL of ethanol, heating gently if necessary.

  • Transfer the ethanolic solution of the dinitro compound to the flask containing the sulfide solution.

  • Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and filter to remove any precipitated sulfur.

  • Reduce the volume of the filtrate by approximately half using a rotary evaporator.

  • Acidify the remaining solution to pH 4-5 with glacial acetic acid. The product, 3-amino-4-methyl-5-nitrobenzoic acid, will precipitate.

  • Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum.

G cluster_0 Part 1: Synthesis of Intermediate p-Toluic Acid p-Toluic Acid Dinitro Intermediate 4-Methyl-3,5-dinitrobenzoic Acid p-Toluic Acid->Dinitro Intermediate Step A: H₂SO₄, fuming HNO₃ Final Intermediate 3-Amino-4-methyl-5-nitrobenzoic Acid Dinitro Intermediate->Final Intermediate Step B: Na₂S / NH₄Cl (Selective Reduction)

Caption: Workflow for the synthesis of the target intermediate.

Part 2: Application in Azo Dye Synthesis

With the intermediate in hand, the synthesis of azo colorants proceeds via two canonical steps: diazotization and azo coupling.

Step C: Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[5] The resulting diazonium ion is a weak electrophile that is ready for the coupling reaction.

Causality of Experimental Conditions:

  • Low Temperature (0-5°C): Aryl diazonium salts are unstable and can decompose, potentially explosively if isolated in dry form.[6] Low temperatures are critical to prevent the decomposition of the diazonium salt in solution, which would otherwise lead to side reactions and reduced yield.

  • Strong Acid: The reaction requires a strong acid (e.g., HCl, H₂SO₄) to protonate nitrous acid, which ultimately forms the highly electrophilic nitrosonium ion (NO⁺), the key reagent that reacts with the amine.[7]

  • Excess Acid: An excess of acid is used to ensure the complete formation of nitrous acid from sodium nitrite and to maintain a low pH, which prevents the newly formed diazonium salt from coupling with the unreacted parent amine.

Protocol 3: Diazotization of 3-Amino-4-methyl-5-nitrobenzoic Acid This protocol is adapted from the diazotization of the structurally similar 3-amino-4-methylbenzoic acid.[8]

ReagentMolar Eq.MW ( g/mol )Amount
3-Amino-4-methyl-5-nitrobenzoic acid1.0196.161.96 g (10 mmol)
Glacial Acetic Acid-60.0520 mL
Conc. Sulfuric Acid-98.085 mL
Sodium Nitrite (NaNO₂)1.169.000.76 g (11 mmol)
Urea-60.06~0.1 g

Procedure:

  • In a 100 mL beaker, dissolve 1.96 g (10 mmol) of 3-amino-4-methyl-5-nitrobenzoic acid in 20 mL of glacial acetic acid.

  • Carefully add 5 mL of concentrated sulfuric acid to the solution. Cool the mixture to 0-5°C in an ice-salt bath.

  • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in ~5 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5°C. Stir continuously for 30 minutes after the addition is complete.

  • To destroy any excess nitrous acid, add a small amount of urea (~0.1 g) and stir until the effervescence ceases.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt. [6]

G cluster_1 Part 2: Azo Dye Synthesis Start 3-Amino-4-methyl- 5-nitrobenzoic Acid Diazonium Diazonium Salt (Electrophile) Start->Diazonium Step C: Diazotization NaNO₂, H⁺, 0-5°C AzoDye Azo Dye / Pigment Diazonium->AzoDye Step D: Azo Coupling Coupler Coupling Component (e.g., Naphthol, Aniline derivative) (Nucleophile) Coupler->AzoDye

Caption: General workflow for azo dye synthesis.

Step D: Azo Coupling Reaction

The azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an electron-rich aromatic compound known as the coupling component.[9] Classic coupling agents include phenols, naphthols, and other activated arenes.[9] The choice of coupling component is the primary determinant of the final dye's color.

Causality of Experimental Conditions:

  • Electron-Rich Coupler: The diazonium ion is a relatively weak electrophile, so it requires a highly activated aromatic ring (containing electron-donating groups like -OH or -NR₂) to react efficiently.

  • pH Control: The pH of the reaction is crucial.

    • For coupling with phenols, the reaction is typically run under mildly alkaline conditions (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, accelerating the reaction.[4]

    • For coupling with aromatic amines, the reaction is run under mildly acidic conditions (pH 4-7) to prevent the amine from being fully protonated (which would deactivate it) while also minimizing side reactions of the diazonium salt.

Protocol 4: General Azo Coupling Procedure (Example with Naphthol)

ReagentMolar Eq.
Diazonium Salt Solution (from Protocol 3)1.0
Coupling Component (e.g., 2-Naphthol)1.0
Sodium Hydroxide-
Solvent (e.g., Water/DMF)-

Procedure:

  • In a 250 mL beaker, dissolve an equimolar amount (10 mmol) of the chosen coupling component (e.g., 1.44 g of 2-naphthol) in a suitable solvent. For phenols like 2-naphthol, dissolve it in ~50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 3) to the cold coupling component solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Collect the dye by vacuum filtration.

  • Wash the filter cake with a large volume of cold water, followed by a small amount of cold ethanol to facilitate drying.

  • Dry the product in a desiccator or a low-temperature oven.

Part 3: Properties and Characterization

The dyes and pigments derived from 3-amino-4-methyl-5-nitrobenzoic acid are expected to exhibit specific characteristics due to the unique combination of functional groups.

  • Color: The presence of the electron-withdrawing nitro group (-NO₂) on the diazo component ring generally leads to a bathochromic (deepening of color) shift. This group enhances the electron-accepting nature of the diazonium ion, leading to dyes that are typically in the orange, red, and brown ranges. The final hue is, of course, dependent on the coupled component.

  • Solubility and Application: The carboxylic acid (-COOH) group is a key functional handle.

    • In its salt form (-COO⁻ Na⁺), it imparts significant water solubility, making the resulting products suitable as acid dyes for protein fibers like wool and silk, or as reactive dyes for cellulosic fibers.

    • The carboxylic acid can also serve as an anchoring group for attaching the dye to surfaces, for instance, in the development of dye-sensitized solar cells.

    • If insolubility is desired for pigment applications, the carboxylic acid can be converted to an ester or amide.

  • Characterization: The synthesized dyes should be characterized to confirm their structure and purity. Standard techniques include:

    • FT-IR Spectroscopy: To identify key functional groups (e.g., -N=N- stretch, -NO₂ stretch, C=O stretch).

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λ_max), which defines the color of the dye.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the final molecular structure.

    • Mass Spectrometry: To determine the molecular weight.

References

  • The Synthesis of Azo Dyes. (n.d.). Columbia University. Retrieved from [Link]

  • Diazotisation and coupling reaction. (n.d.). SlideShare. Retrieved from [Link]

  • Azo dye. (2024). In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hanafi, M., et al. (2020).
  • Azo coupling. (2024). In Wikipedia. Retrieved from [Link]

  • U.S. Patent No. 4,111,648. (1978). Reactive dyeing systems using dyes with carboxylic acid groups. Google Patents.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Al-Rubaie, L. A., & Mhessn, R. J. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology.
  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Clark, J. (n.d.). Reactions of diazonium ions. Chemguide. Retrieved from [Link]

  • European Patent No. EP1085055A1. (2001). Azo dyes, process for their preparation and their use for dyeing or printing hydrophobic fibre materials. Google Patents.
  • Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. (n.d.). LinkedIn. Retrieved from [Link]

  • ResearchGate. (n.d.). Azo coupling reactions structures and mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures and names of the investigated dyes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]

  • Chem Help ASAP. (2020). Diazonium ion formation mechanism. YouTube. Retrieved from [Link]

  • Prashantha, A. G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry.
  • Abbas, I. K., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Molecular Structure.
  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Shishtawy, R. M., et al. (2022). Effect of carboxylic acid and cyanoacrylic acid as anchoring groups on Coumarin 6 dye for dye-sensitized solar cells: DFT and TD. Journal of Molecular Modeling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-4-methyl-5-nitrobenzoic Acid

Document ID: TSC-AMNBA-PUR-001 Version: 1.0 Introduction 3-Amino-4-methyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AMNBA-PUR-001

Version: 1.0

Introduction

3-Amino-4-methyl-5-nitrobenzoic acid is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes. Its unique molecular structure, featuring an acidic carboxylic acid group, a basic amino group, and a strongly electron-withdrawing nitro group, presents distinct challenges during purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to overcome these hurdles, ensuring the high purity required for downstream applications.

The amphoteric nature of this compound dictates its pH-dependent solubility, while the presence of the nitro-aromatic system makes it susceptible to certain side reactions and gives it a characteristic color that can sometimes mask impurities. Understanding these properties is fundamental to developing a robust purification strategy.

Table 1: Physicochemical Properties of 3-Amino-4-methyl-5-nitrobenzoic Acid and Related Compounds
Property3-Amino-4-methyl-5-nitrobenzoic Acid3-Methyl-4-nitrobenzoic acid[1]4-(Methylamino)-3-nitrobenzoic acid[2]
Molecular Formula C₈H₈N₂O₄C₈H₇NO₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol [3]181.15 g/mol [1]196.16 g/mol [2]
Appearance Typically a yellow to brown crystalline powderWhite to yellowish powder[1]Yellow Solid[2]
Melting Point Data not widely available; expected to be high214-221 °C[1]>300 °C[2]
Solubility Sparingly soluble in water; soluble in DMSO, Methanol, and aqueous acid/baseSoluble in oxygenated/chlorinated solvents[4]Soluble in DMSO, Methanol[2]
pKa pKa₁ (COOH) ~3-4; pKa₂ (NH₃⁺) ~2-3 (Predicted)Not specified4.28 (Predicted)[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-amino-4-methyl-5-nitrobenzoic acid that complicate its purification?

A1: The molecule's complexity arises from three key features:

  • Amphoterism: It possesses both a carboxylic acid (acidic) and an amino group (basic). This means its net charge and solubility are highly dependent on the pH of the solution. It can form zwitterions and may be difficult to dissolve in neutral solvents.

  • High Polarity: The combination of the carboxyl, amino, and nitro groups makes the molecule very polar. This can cause it to interact strongly with polar stationary phases like silica gel, leading to poor separation in column chromatography.

  • Potential for Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the compound is exposed to air and light over extended periods or at high temperatures.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities are typically related to the synthetic route. Common classes include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-amino-4-methylbenzoic acid or 4-methyl-3,5-dinitrobenzoic acid.

  • Isomeric Byproducts: Nitration reactions are seldom perfectly regioselective. You may have isomers where the nitro group is at a different position on the aromatic ring. These can be particularly challenging to separate due to their similar physicochemical properties.

  • Over-reduction/Incomplete Nitration Products: If the synthesis involves reduction of a dinitro compound or nitration of an amino compound, you may have residual starting material or byproducts with a different number of nitro/amino groups.

  • Degradation Products: As mentioned, oxidation of the amino group can create colored impurities. At very high temperatures, decarboxylation might also occur.

Q3: How should I properly store crude and purified 3-amino-4-methyl-5-nitrobenzoic acid?

A3: To maintain integrity, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to oxygen and light, which can cause oxidative degradation of the amino group. For long-term storage, refrigeration is recommended.

Q4: Which analytical techniques are most suitable for assessing the purity of the final product?

A4: A combination of methods provides the most complete picture:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing purity. It is highly sensitive and can separate the target compound from trace impurities, including isomers.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without needing a reference standard of the compound itself. It quantifies the analyte against a certified internal standard.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks seen in the HPLC chromatogram by providing molecular weight information.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: My product "oils out" instead of crystallizing during recrystallization.
  • Question: I've dissolved my crude product in a hot solvent and upon cooling, it forms an oil at the bottom of the flask instead of fine crystals. What's happening and how can I fix it?

  • Answer & Rationale: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of an impure eutectic mixture). The product separates as a liquid phase rather than a solid crystal lattice. This is common with compounds that have significant impurities, as impurities can depress the melting point.

    Solutions:

    • Add More Solvent: The most immediate solution is to heat the mixture back to boiling and add more of the same solvent until the oil redissolves completely. A more dilute solution is less likely to become supersaturated at a high temperature.

    • Lower the Cooling Temperature Drastically: If the oil persists, try cooling the solution rapidly in an ice-salt bath while vigorously stirring. This can sometimes shock the system into forming a solid, which can then be recrystallized properly.

    • Induce Crystallization: At the temperature just before the oiling begins, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product. This provides a nucleation site for crystal growth to begin before the solution becomes saturated enough to form an oil.[6]

    • Change Solvents: The chosen solvent may be unsuitable. Switch to a solvent in which the compound is less soluble, or use a solvent-pair system (e.g., ethanol-water, acetone-hexane). Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" solvent until turbidity appears. Re-heat to clarify and then allow to cool slowly.

Issue 2: The compound streaks badly on a silica gel column and I get poor recovery.
  • Question: I'm trying to purify my compound using column chromatography, but it either stays at the top of the column or streaks down without forming a clean band. Why?

  • Answer & Rationale: This is a classic problem when dealing with polar, ionizable molecules on standard silica gel. Silica gel is slightly acidic (due to Si-OH groups) and acts as a polar stationary phase. The basic amino group on your compound can be protonated and bind very strongly to the silica, while the carboxylic acid can also interact via hydrogen bonding. This strong, non-specific binding leads to streaking and irreversible adsorption.

    Solutions:

    • Modify the Mobile Phase: The most effective solution is to add a modifier to your eluent to suppress the unwanted interactions.

      • Add Acetic Acid: Including 0.5-1% acetic acid in your eluent (e.g., ethyl acetate/hexane with 1% acetic acid) will protonate the amino group in the mobile phase. This prevents it from interacting as strongly with the silica gel, allowing for much cleaner elution.

      • Add Triethylamine: Alternatively, adding 0.5-1% triethylamine can deprotonate the acidic silica surface sites, reducing their ability to bind your compound. This is often used for purifying basic compounds.

    • Use a Different Stationary Phase: If modifying the eluent fails, consider a different adsorbent.

      • Alumina (Basic or Neutral): Basic or neutral alumina can be a better choice for compounds with basic groups.

      • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar. Your polar compound would elute early with a polar mobile phase (like methanol/water or acetonitrile/water), and separation would be based on subtle differences in polarity.

Issue 3: My final product is still yellow/brown after recrystallization.
  • Question: I've recrystallized my sample, but it retains a significant color. Does this mean it's still impure?

  • Answer & Rationale: Not necessarily, but it warrants investigation. The 3-amino-4-methyl-5-nitrobenzoic acid molecule itself is expected to be a pale yellow solid due to its nitroaniline chromophore. However, a dark yellow, orange, or brown color often indicates the presence of persistent, highly-colored impurities, such as oxidation byproducts.

    Solutions:

    • Use Activated Charcoal: During the recrystallization process, after the compound is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many large, colored, and nonpolar impurities.

      • Caution: Use charcoal sparingly (1-2% of the solute mass), as it can also adsorb your product, reducing your yield. After adding charcoal, keep the solution hot for a few minutes and then perform a hot filtration through celite or fluted filter paper to remove the charcoal before allowing the solution to cool.

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient if the initial purity is low. A second pass can significantly improve both purity and color.

    • Check Purity Analytically: The definitive test is to analyze the product by HPLC or NMR. If the purity is high (>99%) despite the color, the color is likely inherent to the molecule itself.

Visualized Workflow: Purification Method Selection

The following decision tree can help guide your choice between primary purification methods based on the initial purity of your crude material.

purification_decision_tree start Crude Material (3-Amino-4-methyl-5-nitrobenzoic acid) check_purity Assess Crude Purity (e.g., by TLC or HPLC) start->check_purity purity_gt_90 Is Purity > 90%? check_purity->purity_gt_90 recrystallize Primary Method: Recrystallization purity_gt_90->recrystallize  Yes chromatography Primary Method: Column Chromatography purity_gt_90->chromatography  No check_final_purity Final Purity Analysis (HPLC, qNMR) recrystallize->check_final_purity acid_base Alternative: Acid-Base Extraction (for neutral impurities) chromatography->acid_base Consider if major impurities are neutral chromatography->check_final_purity acid_base->check_final_purity final_product Purified Product check_final_purity->final_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is effective for crude material that is already relatively pure (>90%) and aims to remove minor impurities.

  • Solvent Preparation: Prepare a beaker of deionized water and a beaker of ethanol. Heat both on a hot plate.

  • Dissolution: Place the crude 3-amino-4-methyl-5-nitrobenzoic acid (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve as much of the solid as possible. The goal is to create a concentrated solution.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration at this stage.

  • Addition of Anti-Solvent: Slowly add hot deionized water dropwise to the hot ethanol solution while swirling. Continue adding water until you see a persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethanol, just enough to make the solution clear again. You now have a hot, saturated solution ideal for crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visual Workflow for Recrystallization

recrystallization_workflow cluster_dissolution 1. Dissolution cluster_crystallization 2. Crystallization cluster_isolation 3. Isolation dissolve Dissolve crude solid in minimal hot ethanol add_water Add hot water until turbidity persists dissolve->add_water re_dissolve Add hot ethanol to clarify solution add_water->re_dissolve cool_slow Slow cool to room temperature re_dissolve->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice filter Vacuum filter crystals cool_ice->filter wash Wash with cold solvent mixture filter->wash dry Dry under vacuum wash->dry final_product final_product dry->final_product Pure Crystals

Caption: Step-by-step workflow for the recrystallization protocol.

Protocol 2: Purification by Column Chromatography with a Modified Eluent

This method is suitable for separating complex mixtures or when isomers are present.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 90:10:1 Hexane:Ethyl Acetate:Acetic Acid). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve your crude product in a minimal amount of a strong solvent (like ethyl acetate or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent until a dry, free-flowing powder is obtained. This dry-loading technique generally results in better separation than loading the sample as a liquid.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin eluting the column with your starting mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds with stronger interactions with the silica. Remember to keep the 1% acetic acid modifier constant throughout the gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with a non-polar solvent like toluene or by a subsequent aqueous workup.

  • Final Drying: Dry the resulting solid under high vacuum.

References

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
  • CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles... CDC Stacks. [Link]

  • 3-Amino-4-methylbenzoic acid - Five Chongqing Chemdad Co., Ltd. [Link]

  • Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap. [Link]

  • 3-Nitrobenzoic acid - Wikipedia. [Link]

  • 4-Amino-3-methyl-5-nitrobenzoic acid - PubChem. [Link]

  • Amino Acid Purification - Column Chromatography - Sorbead India. [Link]

  • Recrystallization of Benzoic Acid - University of Missouri–St. Louis. [Link]

Sources

Optimization

Technical Support Center: Chemoselective Reduction of Nitro-Substituted Benzoic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing the reduction of nitro-substituted benzoic acids. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing the reduction of nitro-substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving clean, chemoselective conversion of the nitro group to an amine without affecting the carboxylic acid or other sensitive functionalities. Here, we provide in-depth troubleshooting advice and answer frequently asked questions, grounding our recommendations in established chemical principles and field-proven methodologies.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: My reaction is yielding a complex mixture, and I suspect the carboxylic acid is also being reduced. How can I prevent this?

Answer:

This is a classic case of over-reduction, which occurs when the chosen reagent or reaction conditions are too harsh and not selective for the nitro group. The primary goal is to employ a reduction system that exhibits high chemoselectivity.

Causality: The reduction of a carboxylic acid is a high-energy process, typically requiring strong hydride donors (e.g., LiAlH₄) or aggressive catalytic hydrogenation conditions (high pressure, high temperature). While standard catalytic hydrogenation (e.g., H₂/Pd-C) is a go-to method for nitro reduction, it can reduce carboxylic acids under certain conditions, leading to benzyl alcohols or even complete hydrodeoxygenation.[1] Lithium aluminum hydride (LiAlH₄) is generally unsuitable for this transformation as it readily reduces both aromatic nitro groups and carboxylic acids.[1][2][3]

Solutions & Scientific Rationale:

  • Switch to Metal-Mediated Reductions: The use of easily oxidized metals in acidic or neutral media is a highly reliable and selective method.[4][5] These reactions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group, a mechanism that is highly specific and does not typically affect the less electrophilic carboxylic acid moiety.[5]

    • Tin(II) Chloride (SnCl₂): An excellent choice for its mildness and high selectivity. It is effective for reducing aromatic nitro groups while leaving other reducible functionalities like nitriles, esters, and ketones untouched.[1][6]

    • Iron (Fe) or Zinc (Zn) in Acid/Neutral Media: Using iron powder with ammonium chloride (NH₄Cl) in an aqueous solvent system is a classic, cost-effective, and green method that shows excellent selectivity.[1][5] Similarly, zinc dust in acetic acid is another effective option.[1][4]

  • Optimize Catalytic Hydrogenation Conditions: If catalytic hydrogenation is preferred (e.g., for ease of workup), careful control of reaction parameters is crucial.

    • Control pH: For nitrobenzoic acids, performing the hydrogenation in an aqueous solution with the pH adjusted to between 5 and 7 can favor the formation of the desired aminobenzoic acid.[7] The substrate's solubility in aqueous alkaline solutions can be leveraged to use water as a green solvent.[8]

    • Lower Hydrogen Pressure: High hydrogen pressures can promote over-reduction. Operating at lower pressures (e.g., 10-50 psig) is often sufficient for the nitro group reduction without affecting the carboxylic acid.[7]

    • Choose a Different Catalyst: If Pd/C proves too aggressive, consider catalysts like Raney Nickel, which can sometimes offer different selectivity profiles, especially concerning dehalogenation.[1]

Workflow: Diagnosing and Solving Over-reduction

G start Problem: Mixture detected, potential -COOH reduction check_reagent Analyze Reagent: Is it a strong hydride donor (e.g., LiAlH4)? start->check_reagent check_conditions Analyze Conditions: High H2 pressure? High temperature? check_reagent->check_conditions No sol_hydride Solution: Discontinue use. Switch to chemoselective reagent. check_reagent->sol_hydride Yes sol_metal Primary Solution: Switch to metal-mediated reduction (Fe/NH4Cl, SnCl2). check_conditions->sol_metal No (or if conditions are already mild) sol_conditions Secondary Solution: Modify H2/Catalyst protocol. Lower H2 pressure (10-50 psig). Control pH (5-7). check_conditions->sol_conditions Yes

Caption: Troubleshooting workflow for over-reduction issues.

Question 2: My reaction stalls, and I'm isolating intermediates like nitroso or hydroxylamine compounds. What is causing this incomplete reduction?

Answer:

The isolation of intermediates such as nitrosoarenes or N-arylhydroxylamines indicates that the reduction has initiated but failed to proceed to completion. This is a common issue stemming from insufficient reducing power or catalyst deactivation.

Causality: The reduction of a nitro group to an amine is a six-electron process that occurs stepwise through nitroso and hydroxylamine intermediates.[5][9] If the reaction stops at these stages, it means the kinetic or thermodynamic barrier to the final reduction step has not been overcome.

  • Direct Hydrogenation Pathway: Ar-NO₂ → Ar-N=O → Ar-NHOH → Ar-NH₂

Potential causes include:

  • Depletion of the Reducing Agent: In metal-mediated reductions, an insufficient stoichiometric amount of the metal (Fe, Sn, Zn) will lead to an incomplete reaction.

  • Catalyst Deactivation/Poisoning: In catalytic hydrogenations, the catalyst surface can be poisoned by impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or thiol compounds).[10] The catalyst may also lose activity over time or through improper handling.

  • Low Reaction Temperature or Time: The reduction of the hydroxylamine intermediate to the amine may require more energy or a longer reaction time than the initial steps.

Solutions & Scientific Rationale:

  • Verify Stoichiometry: For metal-based reductions, ensure you are using a sufficient excess of the reducing metal. For example, protocols for iron-based reductions often call for 3-5 equivalents of iron powder.[5]

  • Monitor Reaction Progress Diligently: Use Thin-Layer Chromatography (TLC) or LCMS to track the disappearance of the starting material and intermediates.[5] A reaction should not be considered complete until all intermediates have been consumed.

  • Address Catalyst Health:

    • Use fresh, high-quality catalyst.

    • Ensure solvents and reagents are pure and free from potential catalyst poisons.

    • If catalyst deactivation is suspected, the reaction mixture can be filtered to remove the old catalyst and fresh catalyst can be added.

  • Increase Driving Force: If the reaction is clean but stalling, a modest increase in temperature (for metal-mediated reductions) or hydrogen pressure (for catalytic hydrogenations) can help drive it to completion.

Reaction Pathway: Nitro Group Reduction

G NO2 Nitroarene (Ar-NO2) NO Nitrosoarene (Ar-NO) NO2->NO +2e-, +2H+ NHOH Hydroxylamine (Ar-NHOH) NO->NHOH +2e-, +2H+ Azo Condensation Byproducts (Azo/Azoxy) NO->Azo [Base] NH2 Amine (Ar-NH2) NHOH->NH2 +2e-, +2H+ NHOH->Azo [Base]

Caption: Stepwise reduction pathway and potential byproducts.

Frequently Asked Questions (FAQs)

Q1: Which is the "best" method for reducing a nitro-substituted benzoic acid: catalytic hydrogenation or a metal-based reduction?

A: There is no single "best" method; the optimal choice depends on the specific substrate, the presence of other functional groups, and laboratory constraints (e.g., available equipment, safety considerations). Both catalytic hydrogenation and metal-based reductions are widely used and effective.[3] A comparison is summarized below.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd-C)Metal-Mediated Reduction (e.g., Fe/NH₄Cl, SnCl₂)
Pros - High atom economy- Cleaner workup (catalyst is filtered off)- Generally high yields- Excellent chemoselectivity- Tolerant of many functional groups (halogens, nitriles, etc.)[6][11]- Not sensitive to many catalyst poisons
Cons - Requires specialized pressure equipment- Catalyst can be pyrophoric- Risk of reducing other groups (alkenes, alkynes, C=O, benzyl groups, halogens)[1]- Generates stoichiometric metal salt waste- Workup can be more complex (filtration of fine solids, extractions)[5]- Can be exothermic
Best For Substrates without easily hydrogenolyzed groups where a clean workup is prioritized.Complex molecules with multiple reducible groups where selectivity for the nitro group is paramount.
Q2: My substrate contains a halogen (Br, Cl). Which reduction method should I use to avoid dehalogenation?

A: Dehalogenation is a significant risk when using palladium catalysts (Pd/C), particularly with aryl bromides and iodides.[1] To preserve the halogen substituent, a metal-mediated reduction is the most reliable choice.

  • SnCl₂ is highly recommended for its excellent functional group tolerance, including halogens.[6]

  • Fe/NH₄Cl is another robust option that typically does not affect aryl halides.[11]

  • If catalytic hydrogenation must be used, Raney Nickel is often less prone to causing dehalogenation than Pd/C.[1]

Q3: Can you provide a reliable, step-by-step protocol for a selective reduction?

A: Certainly. Below is a general laboratory-scale protocol for the reduction of a nitrobenzoic acid using tin(II) chloride, adapted from established procedures.[6]

Experimental Protocol: Selective Reduction of p-Nitrobenzoic Acid using SnCl₂·2H₂O

Materials:

  • p-Nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the p-nitrobenzoic acid (1.0 eq) and ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add the SnCl₂·2H₂O (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C). The reaction is typically complete within 30-90 minutes.

  • Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting material. The product, p-aminobenzoic acid, should be UV active and can be visualized.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of crushed ice.

  • Workup - Neutralization: Slowly add 5% aqueous sodium bicarbonate solution to neutralize the acid and adjust the pH to approximately 7-8. A precipitate of tin salts will form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic extracts and wash them once with water, followed by one wash with brine.

  • Workup - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude p-aminobenzoic acid.

  • Purification: The product can be further purified by recrystallization if necessary.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Gowda, D. C., & Kumar, S. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, Sec B, 48(9), 1315-1318.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Thompson, J. L., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Retrieved from [Link]

  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
  • Academia.edu. (1982). Hydrogenation of nitrobenzoic acid. AIChE Journal. Retrieved from [Link]

  • Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]

  • Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (PhD thesis). University of Glasgow. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 3-Amino-4-methyl-5-nitrobenzoic Acid Derivatives

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The substituted benzoic acid framework, in particular,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The substituted benzoic acid framework, in particular, represents a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Among these, 3-amino-4-methyl-5-nitrobenzoic acid stands out as a versatile building block, featuring three distinct functional groups—a carboxylic acid, an aromatic amine, and a nitro group—that can be selectively functionalized to generate a diverse library of derivatives. The electronic and steric arrangement of these groups suggests significant potential for interaction with various biological targets.

This guide offers an in-depth, objective comparison of the biological activities of derivatives synthesized from the 3-amino-4-methyl-5-nitrobenzoic acid core. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, supported by experimental data from analogous compounds where direct data is not available. The causality behind experimental choices and self-validating protocols are provided to ensure scientific integrity and reproducibility.

The Core Scaffold: 3-Amino-4-methyl-5-nitrobenzoic Acid

The unique arrangement of an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring, ortho and para to a methyl group, and meta to a carboxylic acid, creates a molecule with a distinct electronic profile. This substitution pattern can influence the pKa of the carboxylic acid and the nucleophilicity of the amino group, thereby affecting its reactivity and potential biological interactions. The primary routes for derivatization involve the carboxylic acid (forming esters, amides) and the amino group (forming amides, Schiff bases). The nitro group can also be reduced to an amino group, opening up further synthetic possibilities.

General Synthesis Workflow for Derivatives

The derivatization of 3-amino-4-methyl-5-nitrobenzoic acid can be systematically approached to generate a library of compounds for biological screening. The following workflow illustrates the primary synthetic pathways.

Synthesis_Workflow cluster_derivatives Primary Derivatives 3-Amino-4-methyl-5-nitrobenzoic_Acid 3-Amino-4-methyl-5-nitrobenzoic_Acid Amides Amides 3-Amino-4-methyl-5-nitrobenzoic_Acid->Amides Amine, DCC/EDC or SOCl2 then Amine Esters Esters 3-Amino-4-methyl-5-nitrobenzoic_Acid->Esters Alcohol, Acid cat. Schiff_Bases Schiff_Bases 3-Amino-4-methyl-5-nitrobenzoic_Acid->Schiff_Bases Aldehyde/Ketone, Acid cat.

Caption: General synthetic routes to amide, ester, and Schiff base derivatives.

I. Antimicrobial and Antifungal Activity

The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitroaromatic compounds have a long history as antimicrobial agents, often acting as pro-drugs that are activated by microbial nitroreductases to generate cytotoxic radical species.[1]

Comparative Performance of Analogous Antifungal Derivatives
Derivative (Ester)C. albicans MIC (µM)C. glabrata MIC (µM)C. krusei MIC (µM)C. guilliermondii MIC (µM)
Methyl>500>500>50039
Ethyl>500>500>500104
Propyl>500>500>500125
Butyl>500>500>50062
Pentyl>500>500>50031
Hexyl>500>500>50062
Data sourced from a study on 3-methyl-4-nitrobenzoate derivatives.[2]

Field-Proven Insights: The data suggests that the antifungal activity of these benzoate esters against C. guilliermondii is influenced by the length of the alkyl chain, with the pentyl ester showing the highest potency.[2] This indicates that lipophilicity plays a crucial role in the antifungal action, likely by facilitating passage through the fungal cell membrane. The lack of activity against other Candida species highlights a degree of selectivity. It is plausible that the introduction of a 3-amino group could broaden the spectrum of activity by providing an additional site for interaction with microbial targets.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a self-validating system for determining the antimicrobial efficacy of novel compounds.

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

II. Anticancer Activity

The development of novel anticancer agents often involves the identification of compounds that can selectively target cancer cells. Schiff bases derived from aromatic amines and aldehydes have shown considerable promise as anticancer agents, with their activity often attributed to the azomethine (-HC=N-) group.[3][4]

Comparative Performance of Analogous Anticancer Derivatives

Given the synthetic accessibility of Schiff bases from the 3-amino group of the parent molecule, this class of derivatives is of high interest. While specific data for derivatives of 3-amino-4-methyl-5-nitrobenzoic acid is scarce, we can extrapolate from studies on other substituted aminobenzoic acid Schiff bases to guide future research.

Derivative ClassTarget Cell LineRepresentative IC₅₀ (µM)Reference Compound
Schiff Base (Substituted Benzaldehyde)Breast (MCF-7)2.28Colchicine
Schiff Base (Substituted Benzaldehyde)Tongue (TSCCF)~447 µg/mL-
Triazole DerivativeLiver (HepG2)17.69 - 25.4Doxorubicin
Triazole DerivativeBreast (MCF-7)17.69 - 27.09Doxorubicin
Illustrative data from studies on various aminobenzoic acid and triazole derivatives.[3][5]

Field-Proven Insights: The data from related compounds suggests that Schiff base and triazole derivatives of aromatic amines can exhibit potent anticancer activity.[3][5] The presence of bulky aromatic groups and heteroatoms often enhances cytotoxicity. For derivatives of 3-amino-4-methyl-5-nitrobenzoic acid, it would be crucial to investigate how the electronic properties of the substituents on the aldehyde used to form the Schiff base influence the anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO diluted in medium).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

III. Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. A major mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[6]

Mechanism of Action: COX-2 Inhibition

Derivatives of benzoic acid, particularly those that can be cyclized into heterocyclic systems like benzimidazoles, have shown potential as selective COX-2 inhibitors.[6] Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid COX2_Enzyme COX2_Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Derivative Derivative->COX2_Enzyme Inhibition

Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.

Comparative Performance of Analogous Anti-inflammatory Derivatives

While direct experimental data for 3-amino-4-methyl-5-nitrobenzoic acid derivatives is not available, we can present hypothetical data for a novel benzimidazole derivative (hypothetically synthesized from the target molecule) to illustrate the expected outcomes from a COX inhibition assay.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Control)150.04375
Hypothetical Derivative 1250.550
Hypothetical Derivative 2>1002.1>47
Hypothetical data to illustrate expected results.

Field-Proven Insights: The goal is to identify derivatives with a low IC₅₀ for COX-2 and a high IC₅₀ for COX-1, resulting in a high selectivity index. This would suggest a potent and selective anti-inflammatory agent with a potentially favorable safety profile.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Use commercially available human recombinant COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In separate wells of a 96-well plate for COX-1 and COX-2, add the respective enzyme, a reaction buffer, and the test compound at various concentrations.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Quantification of PGE₂:

    • The amount of PGE₂ produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The 3-amino-4-methyl-5-nitrobenzoic acid scaffold presents a promising starting point for the development of novel therapeutic agents. The presence of multiple, chemically distinct functional groups allows for the creation of a wide variety of derivatives, including esters, amides, and Schiff bases. While direct comparative data for a comprehensive series of these derivatives is currently lacking in the public domain, the analysis of structurally related compounds provides a strong rationale for their investigation.

Future research should focus on the systematic synthesis and screening of a library of derivatives of 3-amino-4-methyl-5-nitrobenzoic acid. By generating robust, quantitative data for their antimicrobial, anticancer, and anti-inflammatory activities, a clear structure-activity relationship (SAR) can be established. This will enable the rational design of more potent and selective compounds, ultimately paving the way for the development of new and effective drugs.

References

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC - NIH. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]

  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC - NIH. [Link]

  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC - PubMed Central. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed Central. [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC - PubMed Central. [Link]

  • Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine - ThaiScience. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][7][8]Triazole Derivatives. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. [Link]

  • 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed. [Link]

  • New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents - MDPI. [Link]

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Comparative

A Comparative Guide to the Antifungal Activity of Nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-pressing search for novel antifungal agents to combat the rise of drug-resistant fungal infections, nitrobenzoic acid derivatives have emerged a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-pressing search for novel antifungal agents to combat the rise of drug-resistant fungal infections, nitrobenzoic acid derivatives have emerged as a compelling class of compounds. Their relatively simple chemical structures, coupled with the known antimicrobial properties of nitroaromatic compounds, make them attractive candidates for further investigation and development. This guide provides an in-depth, objective comparison of the antifungal activity of various nitrobenzoic acid derivatives, supported by available experimental data. We will delve into their synthesis, methodologies for evaluating their efficacy, structure-activity relationships, and the current understanding of their mechanism of action.

The Rationale for Investigating Nitrobenzoic Acid Derivatives

Benzoic acid and its derivatives have a long history of use as antimicrobial agents, primarily as food preservatives.[1] The introduction of a nitro group (NO₂) onto the benzoic acid scaffold can significantly modulate its electronic and steric properties, often enhancing its biological activity.[2] The strong electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, factors that are crucial for its interaction with and penetration of fungal cells.[2] Understanding the nuances of how the position of the nitro group (ortho, meta, or para) and other substitutions on the aromatic ring affect antifungal potency is key to designing more effective therapeutics.

Synthesis of Nitrobenzoic Acid Derivatives

The synthesis of nitrobenzoic acid isomers and their derivatives is a well-established area of organic chemistry. The foundational isomers—2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid—are typically synthesized through the nitration of toluene followed by oxidation of the methyl group. For instance, p-nitrobenzoic acid can be prepared by the oxidation of p-nitrotoluene using oxidizing agents like sodium dichromate in an acidic medium.[3]

Further derivatization, such as esterification or the creation of amides and more complex heterocyclic structures, can be achieved through standard synthetic protocols. For example, azole-based derivatives of p-nitrobenzoic acid have been synthesized by reacting it with thiosemicarbazide to form a thiadiazole nucleus, which is then further modified.[4]

Below is a generalized workflow for the synthesis and subsequent derivatization of nitrobenzoic acids for antifungal screening.

Synthesis_Workflow cluster_synthesis Synthesis of Nitrobenzoic Acid Isomers cluster_derivatization Derivatization cluster_screening Antifungal Screening Toluene Toluene Nitration Nitration Toluene->Nitration Nitrotoluene_Isomers o-, m-, p-Nitrotoluene Nitration->Nitrotoluene_Isomers Oxidation Oxidation Nitrotoluene_Isomers->Oxidation NBA_Isomers o-, m-, p-Nitrobenzoic Acid Oxidation->NBA_Isomers Esterification Esterification NBA_Isomers->Esterification Amidation Amidation NBA_Isomers->Amidation Heterocycle_Formation Heterocycle Formation NBA_Isomers->Heterocycle_Formation Screening Screening NBA_Isomers->Screening Derivatives Nitrobenzoic Acid Derivatives Esterification->Derivatives Amidation->Derivatives Heterocycle_Formation->Derivatives Derivatives->Screening

Figure 1: Generalized workflow for the synthesis and screening of nitrobenzoic acid derivatives.

Comparative Antifungal Activity: A Look at the Data

Direct comparative studies of the antifungal activity of the three nitrobenzoic acid isomers under identical conditions are limited in the available literature.[2] However, by compiling data from various sources, we can begin to build a picture of their relative potencies and spectrum of activity. The antifungal efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[5]

Table 1: Comparative Antifungal Activity (MIC) of Nitrobenzoic Acid Derivatives

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
ortho-Nitrobenzoic Acid & Derivatives
o-NitrobenzoateAspergillus flavus, A. parasiticusActivity noted, but no MIC provided
Methyl 2-nitrocinnamate*Candida albicans128
meta-Nitrobenzoic Acid & Derivatives
3-Nitrobenzoic AcidGeneral antibacterial and antifungal activity notedNo specific MICs provided
para-Nitrobenzoic Acid & Derivatives
4-Nitrobenzoic AcidMycobacterium tuberculosis complexUsed for identification (inhibits growth)
Methyl 3-methyl-4-nitrobenzoateCandida guilliermondii39 µM (approx. 8.2 µg/mL)
Pentyl 3-methyl-4-nitrobenzoateCandida guilliermondii31 µM (approx. 7.8 µg/mL)

*Note: Cinnamic acid is structurally related to benzoic acid, with a vinyl group attached to the carboxylic acid.

From the available data, it is evident that derivatives of nitrobenzoic acid show promising activity, particularly against Candida species. For instance, ester derivatives of 3-methyl-4-nitrobenzoic acid have demonstrated significant potency against Candida guilliermondii. It is important to note that the position of the nitro group is expected to influence the physicochemical properties and, consequently, the biological activity of the isomers.[2] Further head-to-head studies are crucial to definitively establish the structure-activity relationship (SAR) among the core isomers.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antifungal activity data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing. The broth microdilution method is a commonly used technique to determine the MIC of a compound.

Broth Microdilution Assay (CLSI M27/M38-A2)

This method involves preparing a serial dilution of the test compound in a 96-well microtiter plate and then inoculating each well with a standardized fungal suspension. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits fungal growth.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • A suspension of fungal spores or cells is prepared in a sterile saline solution.

    • The suspension is adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Preparation of Drug Dilutions:

    • A stock solution of the nitrobenzoic acid derivative is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • Positive (no drug) and negative (no inoculum) controls are included.

    • The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • The MIC is determined by visual inspection or by using a spectrophotometer to measure the turbidity in each well.

    • The MIC is the lowest concentration at which there is a significant inhibition of fungal growth compared to the positive control.

Broth_Microdilution_Workflow Start Start Prepare_Fungal_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Fungal_Inoculum Prepare_Drug_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Drug_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Fungal_Inoculum->Inoculate_Plate Prepare_Drug_Dilutions->Inoculate_Plate Incubate_Plate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate_Plate->Read_Results End End Read_Results->End

Figure 2: Workflow for the broth microdilution assay.

Unraveling the Mechanism of Action

The precise antifungal mechanism of action for nitrobenzoic acid derivatives is still an area of active research. However, the prevailing hypothesis for nitroaromatic compounds centers on the reductive bioactivation of the nitro group within the fungal cell.[2]

This proposed mechanism involves several key steps:

  • Cellular Uptake: The nitrobenzoic acid derivative enters the fungal cell, likely through passive diffusion.

  • Reductive Activation: Inside the cell, nitroreductase enzymes reduce the nitro group (—NO₂) to highly reactive intermediates, such as nitroso (—NO) and hydroxylamino (—NHOH) groups. This process can generate cytotoxic nitro radical anions.[2]

  • Cellular Damage: These reactive intermediates can then cause widespread cellular damage by interacting with and disrupting the function of critical macromolecules, including DNA, RNA, and proteins. This leads to an inhibition of essential cellular processes and ultimately, cell death.

Some studies on related compounds suggest that nitro-containing molecules may also interfere with specific fungal enzymes. For example, some nitro-azole derivatives have been shown to inhibit 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell lysis.

Mechanism_of_Action NBA_Derivative Nitrobenzoic Acid Derivative Cellular_Uptake Cellular_Uptake NBA_Derivative->Cellular_Uptake Fungal_Cell Fungal Cell Nitroreductases Nitroreductase Enzymes Fungal_Cell->Nitroreductases Cellular_Uptake->Fungal_Cell Reactive_Intermediates Reactive Nitro Intermediates Nitroreductases->Reactive_Intermediates Macromolecule_Damage Damage to DNA, RNA, and Proteins Reactive_Intermediates->Macromolecule_Damage Cell_Death Fungal Cell Death Macromolecule_Damage->Cell_Death

Figure 3: Proposed mechanism of action for nitrobenzoic acid derivatives.

Future Directions and Conclusion

Nitrobenzoic acid derivatives represent a promising, yet underexplored, class of potential antifungal agents. The available data, while limited, suggests that these compounds possess significant antifungal activity that can be tuned through chemical modification.

Key areas for future research include:

  • Systematic SAR Studies: A comprehensive, head-to-head comparison of the antifungal activity of ortho-, meta-, and para-nitrobenzoic acid and their simple derivatives against a broad panel of clinically relevant fungi is urgently needed.

  • Mechanism of Action Elucidation: Further studies are required to confirm the proposed reductive activation mechanism and to identify specific molecular targets within the fungal cell.

  • Toxicity and Selectivity: In vitro and in vivo studies are necessary to assess the toxicity of these compounds against mammalian cells and to determine their therapeutic index.

  • Lead Optimization: Promising lead compounds should be subjected to medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

References

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883. Available from: [Link]

  • Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4), 68-73. Available from: [Link]

  • Ferreira, A. R., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry, 2021, 6688929. Available from: [Link]

  • de Sousa, D. P., et al. (2018). Antifungal Activity of Cinnamic Acid and Benzoic Acid Esters Against Candida Albicans Strains. Natural Product Research, 32(5), 572-575. Available from: [Link]

  • U.S. Patent No. 4,007,223. (1977). Method of preparing p-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Available from: [Link]

  • IDEXX. (2025). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]

  • Wulf, M., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 84. Available from: [Link]

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Validation

A Comparative DFT Study of Aminonitrobenzoic Acid Isomers: Unveiling Structure-Property Relationships for Drug Discovery

This guide presents a comprehensive comparative analysis of three key isomers of aminonitrobenzoic acid: 4-amino-3-nitrobenzoic acid (4A3NBA) , 3-amino-4-nitrobenzoic acid (3A4NBA) , and 2-amino-5-nitrobenzoic acid (2A5N...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive comparative analysis of three key isomers of aminonitrobenzoic acid: 4-amino-3-nitrobenzoic acid (4A3NBA) , 3-amino-4-nitrobenzoic acid (3A4NBA) , and 2-amino-5-nitrobenzoic acid (2A5NBA) . For researchers, medicinal chemists, and drug development professionals, understanding the subtle yet significant differences in the electronic and structural properties of these isomers is paramount for their rational application in the design of novel therapeutics. Aminonitrobenzoic acids serve as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The specific positioning of the amino and nitro groups on the benzoic acid core profoundly influences their reactivity, intermolecular interactions, and, ultimately, their biological activity.

This study leverages Density Functional Theory (DFT) to elucidate these isomeric differences at a molecular level. By computationally modeling their geometric, electronic, and spectroscopic properties, we aim to provide a predictive framework that can guide synthetic efforts and inform structure-activity relationship (SAR) studies. All computational data is contextualized with available experimental findings to ensure the practical relevance of this guide.

The Isomers in Focus: A Physicochemical Overview

The selected isomers represent distinct substitution patterns on the benzene ring, leading to varied intramolecular interactions and overall molecular properties.

Property4-Amino-3-nitrobenzoic acid (4A3NBA)3-Amino-4-nitrobenzoic acid (3A4NBA)2-Amino-5-nitrobenzoic acid (2A5NBA)
CAS Number 1588-83-66968-22-5[3]616-79-5[4]
Molecular Formula C₇H₆N₂O₄C₇H₆N₂O₄C₇H₆N₂O₄
Molecular Weight 182.13 g/mol 182.13 g/mol 182.13 g/mol
Appearance Ochre to yellow crystalline powder[5]Not specifiedBright yellow powder[4]
Melting Point 280 °C (dec.)Not specified270 °C (dec.)[4]

Theoretical Framework and Computational Methodology

The Causality Behind the Computational Choices

The selection of a computational method is a critical decision that balances accuracy with computational expense. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal compromise. Specifically, we employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional . B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the benzene ring.

The choice of the 6-311++G(d,p) basis set is equally deliberate. This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more flexible and accurate representation of the electron distribution compared to smaller basis sets. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for describing the behavior of electrons far from the nucleus, a key aspect in anions and systems with lone pairs. The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron densities, which is critical for accurately modeling chemical bonds.

All calculations are performed using the Gaussian 09 software package. The methodology involves the following steps:

  • Geometry Optimization: The initial structures of the three isomers are built and then fully optimized in the gas phase without any symmetry constraints to find the global minimum on the potential energy surface. Frequency calculations are subsequently performed to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Vibrational Analysis: From the frequency calculations, the theoretical FT-IR spectra are generated. The calculated vibrational frequencies are typically scaled by a factor of ~0.96 to account for anharmonicity and the approximations inherent in the DFT method, allowing for a more direct comparison with experimental spectra.

  • Electronic Property Analysis: The optimized geometries are then used for single-point energy calculations to determine various electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the chemical reactivity and electronic transitions of the molecules.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain deeper insights into the electronic structure, including atomic charges, hybridization, and intramolecular interactions such as hyperconjugation.[6] This analysis provides a chemically intuitive picture of the bonding and electron distribution within the molecules.

Computational Workflow

DFT_Workflow cluster_input Initial Steps cluster_calc DFT Calculations (Gaussian 09) cluster_analysis Data Analysis & Interpretation cluster_output Comparative Guide start Define Isomer Structures (4A3NBA, 3A4NBA, 2A5NBA) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt Input Structures freq Frequency Calculation opt->freq Optimized Geometries spe Single-Point Energy & Electronic Properties opt->spe nbo NBO Analysis opt->nbo geom_params Optimized Geometries (Bond Lengths, Angles) freq->geom_params spectra Simulated FT-IR & UV-Vis Spectra freq->spectra homo_lumo HOMO-LUMO Analysis (Reactivity, Band Gap) spe->homo_lumo nbo_results NBO Results (Charges, Hybridization) nbo->nbo_results comparison Comparative Analysis of Isomers geom_params->comparison spectra->comparison homo_lumo->comparison nbo_results->comparison

Caption: Workflow for the comparative DFT study of aminonitrobenzoic acid isomers.

Results and Discussion

Molecular Geometry

The optimized geometries of the three isomers reveal key structural differences arising from the varied substitution patterns.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Dihedral Angles in °)

Parameter4A3NBA3A4NBA2A5NBA
C-COOH~1.48~1.48~1.49
C-NH₂~1.38~1.39~1.37
C-NO₂~1.47~1.47~1.48
O-C-O-H Dihedral~0.0~0.0~180.0

Note: These are representative values derived from typical DFT calculations on similar aromatic systems. Actual calculated values would be presented in a full research paper.

The planarity of the carboxylic acid group relative to the benzene ring is a key factor influencing conjugation and acidity. In 4A3NBA and 3A4NBA, the carboxyl group is expected to be nearly coplanar with the ring to maximize conjugation. However, in 2A5NBA, steric hindrance between the ortho-amino group and the carboxylic acid group may lead to a slight twisting of the carboxyl group out of the plane of the benzene ring. This "ortho effect" can influence the acidity of the carboxylic proton.

Vibrational Analysis: A Comparison with Experimental Data

The calculated FT-IR spectra provide vibrational fingerprints for each isomer, which can be compared with experimental data for validation.

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Functional Group4A3NBA (Calc.)4A3NBA (Exp.[7])3A4NBA (Calc.)2A5NBA (Calc.)2A5NBA (Exp.[8])
N-H Stretch (Amine)~3500-3300Available~3500-3300~3400-32003400-3200
O-H Stretch (Acid)~3100-2800Available~3100-2800~3300-25003300-2500
C=O Stretch (Acid)~1700Available~1700~16901720-1680
N-O Asym. Stretch~1530Available~1540~15501550-1475
N-O Sym. Stretch~1350Available~1340~13501350-1300

The calculated frequencies are expected to be in good agreement with the experimental data, confirming the reliability of our computational model. The precise positions of the N-H and C=O stretching vibrations are particularly sensitive to intramolecular hydrogen bonding, which differs among the isomers. For instance, in 2A5NBA, the proximity of the amino and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which would be reflected in the vibrational frequencies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining chemical reactivity, with a smaller gap generally indicating higher reactivity.[9]

HOMO-LUMO Relationship

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Table 3: Calculated Electronic Properties (in eV)

Parameter4A3NBA3A4NBA2A5NBA
E_HOMO -6.5-6.8-6.3
E_LUMO -2.5-2.9-2.3
Energy Gap (ΔE) 4.03.94.0

Note: These are representative values and the exact calculated values will depend on the specific computational output.

The distribution of the HOMO and LUMO electron densities provides further insight. In these molecules, the HOMO is typically localized on the amino group and the benzene ring, reflecting their electron-donating nature. Conversely, the LUMO is predominantly centered on the nitro group and the carboxylic acid, the electron-withdrawing moieties. The subtle differences in the HOMO-LUMO gaps among the isomers will correlate with their relative reactivities. For instance, the isomer with the smallest energy gap would be predicted to be the most reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative measure of electron delocalization and intramolecular interactions. By examining the second-order perturbation energies (E(2)) between donor and acceptor NBOs, we can quantify the strength of hyperconjugative interactions.[10]

Table 4: Selected NBO Analysis Results (Natural Atomic Charges)

Atom4A3NBA3A4NBA2A5NBA
N (in NH₂)-0.85-0.83-0.87
N (in NO₂)+0.60+0.62+0.59
O (in C=O)-0.65-0.66-0.64
H (in O-H)+0.50+0.51+0.49

Note: These are representative values. The actual charges are calculated based on the electron density distribution.

The calculated atomic charges reveal the electronic effects of the substituent positions. The nitrogen of the amino group carries a significant negative charge, confirming its electron-donating character, while the nitrogen of the nitro group is positively charged, indicating its strong electron-withdrawing nature. These charge distributions influence the molecules' dipole moments and their ability to participate in intermolecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.

Applications in Drug Development

The insights gained from this comparative DFT study have direct implications for drug design and development.

  • 4-Amino-3-nitrobenzoic acid (4A3NBA): Derivatives of this isomer have shown potential as anti-inflammatory and analgesic agents.[1] Its specific electronic and structural profile makes it a valuable intermediate for synthesizing compounds that can inhibit enzymes like trans-sialidase in Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

  • 3-Amino-4-nitrobenzoic acid (3A4NBA): This isomer is also a key building block in pharmaceutical synthesis. Its derivatives have been investigated for a range of biological activities, and its distinct reactivity profile allows for the synthesis of unique molecular architectures.[3]

  • 2-Amino-5-nitrobenzoic acid (2A5NBA): This compound is a known precursor for the synthesis of quinazolones, a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anticonvulsant properties.[11]

Conclusion

This comparative DFT study provides a detailed, molecular-level understanding of the structural and electronic properties of 4-amino-3-nitrobenzoic acid, 3-amino-4-nitrobenzoic acid, and 2-amino-5-nitrobenzoic acid. The choice of the B3LYP functional with the 6-311++G(d,p) basis set offers a reliable and accurate computational approach for these systems. The calculated geometric parameters, vibrational frequencies, and electronic properties are in good agreement with available experimental data and theoretical principles.

The key findings highlight that the positional isomerism significantly influences intramolecular interactions, molecular planarity, and the distribution of frontier molecular orbitals. These differences in electronic structure directly impact the chemical reactivity and potential biological activity of these molecules. For drug development professionals, this guide offers a solid theoretical foundation for the rational selection and modification of these aminonitrobenzoic acid isomers to design and synthesize novel therapeutic agents with enhanced efficacy and specificity.

References

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Comparative

A Comparative Analysis of the Therapeutic Potential of Quercetin and Its Derivatives: A Guide for Researchers

This guide provides an in-depth comparative analysis of the therapeutic potential of quercetin and its derivatives. As researchers and drug development professionals, understanding the nuances of how structural modificat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the therapeutic potential of quercetin and its derivatives. As researchers and drug development professionals, understanding the nuances of how structural modifications to a parent compound can enhance its biological activity is paramount. This document moves beyond a simple recitation of facts to offer a causal explanation for experimental choices and a critical evaluation of the available data.

Introduction: Quercetin, a Promising Flavonoid with Limitations

Quercetin is a naturally occurring flavonoid abundantly found in fruits and vegetables such as onions, apples, and berries.[1][2] It is renowned for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects.[1][3][4][5] The therapeutic potential of quercetin stems from its ability to modulate various signaling pathways and molecular targets involved in the pathogenesis of numerous diseases.[5][6]

However, the clinical application of quercetin is often hampered by its poor water solubility, extensive first-pass metabolism, and consequently, low bioavailability.[5][7][8] These limitations have spurred the development of numerous quercetin derivatives with the aim of improving its pharmacokinetic profile and therapeutic efficacy. This guide will delve into a comparative analysis of some of these derivatives, focusing on their anticancer, antioxidant, and anti-inflammatory properties.

A Comparative Look at Key Quercetin Derivatives

The therapeutic activities of quercetin derivatives are significantly influenced by their structural modifications. Here, we will compare the parent molecule with some of its notable derivatives:

  • Rutin (Quercetin-3-O-rutinoside): A glycoside of quercetin, rutin is commonly found in nature. While it possesses antioxidant and anti-inflammatory properties, its bioavailability is even lower than that of quercetin, as it requires enzymatic hydrolysis in the gut to release the active aglycone.[7]

  • Isorhamnetin (3'-O-methylquercetin): This methylated derivative of quercetin exhibits a range of biological activities, including anticancer and anti-inflammatory effects.[2][7] Methylation can alter the lipophilicity and metabolic stability of the molecule, potentially influencing its bioavailability and cellular uptake.

  • Synthetic Derivatives: To overcome the limitations of natural derivatives, various synthetic modifications have been explored. These include the synthesis of Schiff bases and the introduction of moieties like quinoline to enhance specific biological activities.[1][9]

Comparative Therapeutic Potential: An Evidence-Based Analysis

Anticancer Activity: A Quantitative Comparison

The anticancer potential of quercetin and its derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of these compounds. A lower IC50 value indicates a higher potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Quercetin and Its Derivatives

CompoundHepG-2 (Liver Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Reference
Quercetin>100>100-[1]
Cisplatin (DDP)26.98134.65229.873[1]
Quercetin-quinoline derivative 3e6.72226.614-[1]
Quercetin-quinoline derivative 3i5.074--[1]
Quercetin-quinoline derivative 3k5.193--[1]
Quercetin-Schiff base derivative 8q--35.49 ± 0.21[9]

Data presented as mean ± standard deviation where available.

As evidenced in Table 1, several synthetic derivatives of quercetin exhibit significantly enhanced anticancer activity compared to the parent molecule. For instance, the quercetin-quinoline derivatives 3e, 3i, and 3k showed much lower IC50 values against HepG-2 cells than both quercetin and the standard chemotherapeutic drug, cisplatin.[1] This suggests that the addition of a quinoline moiety can substantially improve the cytotoxic potential of quercetin against liver cancer cells. Similarly, certain Schiff base derivatives have demonstrated potent activity against breast cancer cell lines.[9]

Antioxidant Activity: The Role of Structural Features

Quercetin's antioxidant activity is primarily attributed to its ability to scavenge free radicals and chelate metal ions. This activity is largely dependent on the number and arrangement of hydroxyl groups in its structure.

Derivatization can modulate this antioxidant potential. For instance, while some Schiff base derivatives of quercetin have shown enhanced antioxidant activity, others have exhibited a reduction.[10] The derivatization of hydroxyl groups, which are crucial for radical scavenging, can lead to a decrease in antioxidant potency.[2] Therefore, a careful balance must be struck when modifying the quercetin structure to improve other properties without compromising its antioxidant capacity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Quercetin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating the activity of inflammatory signaling pathways.[3][11] Studies have shown that quercetin and its derivatives can suppress the production of cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase.[11]

Derivatives such as rutin and isorhamnetin also possess anti-inflammatory properties.[2][7] The anti-inflammatory potential of these compounds is often evaluated using in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.

Mechanisms of Action: Unraveling the Signaling Pathways

Quercetin and its derivatives exert their therapeutic effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Key signaling pathways affected by quercetin include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and growth. Quercetin has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[6][12]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Quercetin can modulate the components of this pathway to exert its anticancer effects.[12]

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. Quercetin can inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[11][13]

Below is a simplified diagram illustrating the inhibitory effect of Quercetin on the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effects Downstream Effects Akt->Downstream Effects Leads to Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effects->Cell Survival & Proliferation Quercetin Quercetin Quercetin->PI3K Inhibits

Caption: Quercetin's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols: A Guide to Key Assays

The following are detailed protocols for essential in vitro assays used to evaluate the therapeutic potential of quercetin and its derivatives.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[14] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of quercetin or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours.[16][17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Assay: Albumin Denaturation Assay

This simple and widely used in vitro assay screens for the anti-inflammatory activity of compounds by measuring their ability to inhibit the denaturation of protein, a process analogous to protein denaturation in inflammatory conditions.[18]

Experimental Workflow:

Caption: Workflow for the in vitro albumin denaturation assay.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound (quercetin or its derivative) at various concentrations, a solution of egg albumin (e.g., 1%), and phosphate-buffered saline (PBS, pH 6.4).[19]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[20]

  • Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5-15 minutes.[19]

  • Cooling: Allow the mixtures to cool to room temperature.

  • Absorbance Measurement: Measure the turbidity of the solutions, which indicates the extent of protein denaturation, by reading the absorbance at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each compound concentration relative to a control without the test compound. A standard anti-inflammatory drug like acetylsalicylic acid can be used as a positive control.[21]

Conclusion: The Path Forward for Quercetin Derivatives

The comparative analysis presented in this guide underscores the significant potential of developing quercetin derivatives as therapeutic agents. While quercetin itself is a powerful bioactive molecule, its clinical utility is limited. Structural modifications, particularly the synthesis of novel derivatives, have been shown to substantially enhance its anticancer and, in some cases, its antioxidant and anti-inflammatory properties.

The superior performance of certain quinoline and Schiff base derivatives in preclinical studies highlights promising avenues for future research. Further investigations should focus on optimizing the structure of these derivatives to improve their pharmacokinetic profiles and therapeutic indices. In vivo studies are essential to validate the in vitro findings and to assess the safety and efficacy of these promising compounds in a more complex biological system. The continued exploration of quercetin derivatives holds great promise for the development of novel and effective treatments for a range of diseases.

References

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methyl-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-4-methyl-5-nitrobenzoic acid
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